molecular formula C16H22O4 B1372538 Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate CAS No. 847955-96-8

Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Cat. No.: B1372538
CAS No.: 847955-96-8
M. Wt: 278.34 g/mol
InChI Key: MATMBKSYNFKHSK-UHFFFAOYSA-N
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Description

Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate is a chemical compound with the CAS Registry Number 847955-96-8 . Its molecular formula is C 16 H 22 O 4 , and it has a molecular weight of approximately 278.34 g/mol . The compound is characterized by a 1-adamantyl group linked to a 2,4-dioxobutanoate ethyl ester backbone, as represented by the SMILES notation O=C(OCC)C(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 . This structure class has demonstrated relevance in medicinal chemistry research. Compounds featuring the adamantane moiety and a beta-diketo acid isostere are of significant interest in the development of inhibitors for protein aggregation . Specifically, research into ring-opened aminothienopyridazine analogues has shown that incorporating an aliphatic adamantyl amide group can effectively inhibit the aggregation of tau protein in vitro, a key pathological target in Alzheimer's disease research . The inhibitory activity of such compounds appears to be independent of their potential oxidizing effects on tau, suggesting a specific mechanism of action . As a high-purity reference material, this product is intended for research and development use only in laboratory settings. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-(1-adamantyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-2-20-15(19)13(17)6-14(18)16-7-10-3-11(8-16)5-12(4-10)9-16/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATMBKSYNFKHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate, a molecule of significant interest in medicinal chemistry and drug discovery. The adamantane moiety, with its unique lipophilic and rigid structure, is a valuable pharmacophore, and its incorporation into various molecular scaffolds has led to the development of numerous therapeutic agents.[1][2] This guide details a robust synthetic protocol based on the Claisen condensation, discusses the underlying reaction mechanism, and provides a thorough guide to the characterization of the target compound. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and validate this important chemical entity.

Introduction

The adamantane cage, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has captivated chemists since its discovery.[3] Its distinctive lipophilicity and rigidity make it an attractive scaffold in drug design, often enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Adamantane derivatives have found applications as antiviral, antidiabetic, and neuroprotective agents, highlighting the broad therapeutic potential of this unique structural motif.[1][2] this compound is a β-keto ester that serves as a versatile building block for the synthesis of more complex adamantane-containing compounds. Its dicarbonyl functionality allows for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of novel drug candidates.

Synthesis of this compound

The synthesis of the target molecule is achieved through a Claisen condensation reaction between 1-adamantyl methyl ketone and diethyl oxalate. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[4] In this specific application, the enolate of 1-adamantyl methyl ketone acts as the nucleophile, attacking one of the carbonyl carbons of diethyl oxalate.

Reaction Scheme

G cluster_2 Product R1 1-Adamantyl methyl ketone P1 This compound R1->P1 + R2 R2 Diethyl oxalate C1 Sodium Ethoxide (NaOEt) in Ethanol C2 Acidic Workup (e.g., H2SO4)

Sources

Technical Guide: Synthesis of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate , a critical pharmacophore intermediate used in the development of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
and Cannabinoid Receptor 2 (CB2) ligands .

The synthesis relies on a crossed Claisen condensation between 1-acetyladamantane and diethyl oxalate .[1] Unlike standard ester-ester condensations, this protocol utilizes the unique electronic properties of diethyl oxalate—an ester lacking


-hydrogens—to drive regioselective acylation of the adamantyl methyl ketone. This guide provides a self-validating experimental framework, mechanistic insights into the role of steric bulk (adamantane cage), and critical process safety parameters for scale-up.

Part 1: Strategic Rationale & Retrosynthetic Analysis

Why Claisen Condensation?

The target molecule is a


-unsaturated 

-diketo ester (often existing in equilibrium with its enol form). The most efficient disconnection is the C2-C3 bond, separating the molecule into a nucleophilic methyl ketone and an electrophilic oxalate ester.
  • Regioselectivity: Diethyl oxalate acts exclusively as the electrophile (acceptor) because it has no enolizable protons.[1] This eliminates the risk of self-condensation of the ester, a common failure mode in mixed Claisen reactions.

  • Thermodynamic Driving Force: The reaction product is a 1,3-dicarbonyl system. In the presence of a full equivalent of base (sodium ethoxide), the product is immediately deprotonated to form a resonance-stabilized enolate.[1] This deprotonation is irreversible under reaction conditions and drives the equilibrium forward, overcoming the steric hindrance of the adamantane group.

The "Adamantane Effect"

The adamantane moiety is highly lipophilic and sterically bulky. While this bulk enhances the metabolic stability of final drug candidates (e.g., by blocking metabolic hot spots), it introduces solubility challenges during synthesis.

  • Solvent Selection: Ethanol is the standard solvent for NaOEt reactions, but the intermediate sodium salt of the product often precipitates, creating a thick slurry. Efficient agitation is critical.

  • Kinetic Impact: The nucleophilic attack of the adamantyl enolate is slower than that of a simple phenyl enolate due to the steric cage, requiring strict temperature control (reflux) to ensure completion.

Part 2: Mechanistic Deep Dive

The reaction proceeds through an addition-elimination pathway. Understanding the specific role of the base and the stability of the intermediates is vital for troubleshooting.

Reaction Pathway[1]
  • Enolization: Sodium ethoxide deprotonates the

    
    -methyl group of 1-acetyladamantane.
    
  • Nucleophilic Attack: The enolate attacks one carbonyl of diethyl oxalate.[1]

  • Elimination: The tetrahedral intermediate collapses, expelling ethoxide.[1]

  • Irreversible Deprotonation (Critical Step): The highly acidic proton between the two carbonyls (pKa ~9-11) is instantly removed by the ethoxide generated in step 3 (or excess base), forming the stable

    
    -diketo enolate salt. This step prevents the reaction from reversing. 
    
Visualization of Mechanism

The following diagram illustrates the pathway and the critical resonance stabilization.

ClaisenMechanism Reactants 1-Acetyladamantane + Diethyl Oxalate Enolate Adamantyl Enolate (Nucleophile) Reactants->Enolate NaOEt Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Attack on Oxalate ProductSalt Stable Enolate Salt (Precipitate) Tetrahedral->ProductSalt - EtO⁻ (Irreversible Step) FinalProduct Ethyl 4-(adamantan-1-yl)- 2,4-dioxobutanoate ProductSalt->FinalProduct Acidic Workup (HCl/H₂SO₄)

Caption: Mechanistic flow from reagents to the stable enolate salt, followed by liberation of the final diketo ester.

Part 3: Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear for scale-up to 100 mmol.

Reagents & Stoichiometry
ComponentRoleEq.Molar MassAmount (10 mmol scale)
1-Acetyladamantane Limiting Reagent1.0178.27 g/mol 1.78 g
Diethyl Oxalate Electrophile1.2146.14 g/mol 1.75 g (1.63 mL)
Sodium Ethoxide Base1.268.05 g/mol 0.82 g (solid) or ~3.5 mL (21 wt% in EtOH)
Ethanol (Anhydrous) SolventN/A46.07 g/mol 15 - 20 mL
Glacial Acetic Acid Quench~1.560.05 g/mol ~0.9 mL
Step-by-Step Procedure
Phase 1: Enolate Formation & Addition
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line). Moisture exclusion is mandatory.

  • Solvent Prep: Charge the flask with anhydrous ethanol (15 mL).

    • Note: If using solid Na metal to generate NaOEt in situ, dissolve 0.28 g Na in 15 mL EtOH at 0°C and wait for H₂ evolution to cease.

  • Base Addition: Add Sodium Ethoxide (1.2 eq) to the ethanol. Cool the solution to 0°C in an ice bath.

  • Ketone Addition: Add 1-acetyladamantane (1.0 eq) in one portion. The solution may turn slightly yellow.[2] Stir for 15 minutes at 0°C to ensure deprotonation.

Phase 2: Condensation
  • Electrophile Addition: Add Diethyl Oxalate (1.2 eq) dropwise over 10 minutes.

    • Observation: A color change to deep yellow or orange is typical.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to reflux (78°C) for 3–4 hours.

    • Checkpoint: A heavy precipitate (the sodium salt of the product) often forms, making stirring difficult.[2] Ensure your stir bar is large enough to maintain agitation.

Phase 3: Workup & Isolation
  • Cooling: Cool the mixture to room temperature.

  • Acidification: Pour the reaction mixture into a beaker containing 50 g of crushed ice and 1.5 eq of acid (Glacial Acetic Acid or 1M HCl).

    • Goal: pH should reach ~4–5. The yellow precipitate should dissolve/disappear, and the free enol/keto product will separate as an oil or solid.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with Brine (

    
     mL).
    
  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue is often pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 9:1).

Workup Logic Flowchart

WorkupFlow ReactionMix Reaction Mixture (Thick Slurry/Na Salt) Quench Pour onto Ice + Acid (HCl or AcOH) ReactionMix->Quench Separation Phase Separation Quench->Separation Organic Organic Phase (Product) Separation->Organic Aqueous Aqueous Phase (Salts) Separation->Aqueous DryConc Dry (Na₂SO₄) & Concentrate Organic->DryConc Final Solid/Oil Product (>85% Yield) DryConc->Final

Caption: Isolation workflow ensuring conversion of the sodium salt to the neutral organic product.

Part 4: Analytical Characterization

The product exists in a tautomeric equilibrium between the keto and enol forms, which is observable in NMR.

  • Physical State: Pale yellow solid or viscous oil.

  • 
    H NMR (CDCl₃, 400 MHz): 
    
    • 
       1.38 (t, 3H, ester 
      
      
      
      ).
    • 
       1.7–2.1 (m, 15H, Adamantyl protons).
      
    • 
       4.35 (q, 2H, ester 
      
      
      
      ).
    • Keto form:

      
       ~3.8 (s, 2H, 
      
      
      
      between carbonyls).
    • Enol form:

      
       ~6.4 (s, 1H, vinyl proton) and 
      
      
      
      ~14.5 (s, 1H, enol
      
      
      , broad, exchangeable). Note: The enol form is usually dominant due to conjugation and H-bonding.
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Found

      
      .
      

Part 5: Troubleshooting & Safety

Common Failure Modes
ObservationRoot CauseSolution
Low Yield (<40%) Wet ReagentsWater hydrolyzes the NaOEt and the ester. Use freshly distilled solvents or molecular sieves.
No Precipitate Incomplete ReactionReflux time was too short or temperature too low. Adamantyl group sterics slow the kinetics.
Product is Acidic Residual Oxalic AcidIncomplete washing. Ensure the brine wash is thorough; oxalic acid is water-soluble.
Safety Considerations
  • Sodium Ethoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Handle in a fume hood.

  • Hydrogen Gas: If preparing NaOEt from Na metal,

    
     gas is evolved. Ensure adequate ventilation and remove ignition sources.
    
  • Exotherm: The quenching step (Acid + Base) is exothermic. Add acid slowly to the ice/mixture.

References

  • Claisen Condensation Mechanism & Scope

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
    • Master Organic Chemistry:

  • Synthesis of Adamantyl-diketo esters (Specific Precedents)

    • Journal of Sciences, Islamic Republic of Iran: "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors." (Describes the general NaOEt/Diethyl Oxalate protocol). Link

    • Organic Syntheses: "Ethyl Acetopyruvate" (Classic procedure for methyl ketone + diethyl oxalate condensation). Org.[2][3][4] Synth. 1941, Coll. Vol. 1, 238. Link

  • Applic

    
    -HSD1 Inhibitors): 
    
    • Bioorganic & Medicinal Chemistry Letters: "Discovery of Adamantyl Heterocyclic Ketones as Potent 11

      
      -Hydroxysteroid Dehydrogenase Type 1 Inhibitors." (Demonstrates the use of this intermediate for heterocyclic synthesis). Link
      
    • Journal of Medicinal Chemistry: "Adamantane Deriv

      
      -HSD1 Inhibitors." Link
      
  • Reagent Properties

    • BenchChem Application Notes: "Claisen Condensation Reactions Involving Diethyl Oxalate." Link

Sources

Physicochemical Profile & Synthetic Utility of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

[1]

Executive Summary

This compound (CAS: 847955-96-8) is a pivotal building block in medicinal chemistry, particularly for the synthesis of adamantyl-functionalized heterocycles.[1] Its structure features a bulky, lipophilic adamantane cage attached to a 2,4-dioxobutanoate side chain. This unique architecture serves two primary functions in drug design:

  • Pharmacokinetic Enhancement: The adamantane moiety significantly increases lipophilicity (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration and improving metabolic stability.
    
  • Synthetic Versatility: The 1,3-dicarbonyl system (specifically the 2,4-dioxo motif) acts as a reactive electrophile for constructing bio-active pyrazoles, isoxazoles, and pyrimidines found in antivirals, 11

    
    -HSD1 inhibitors, and cannabinoid receptor ligands.
    

Molecular Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

The compound consists of a 1-adamantyl group attached to the C4 position of a 2,4-dioxobutanoate ethyl ester.[1] The core reactivity stems from the


-diketo ester
  • Adamantane Cage: A diamondoid structure (

    
    ) that provides steric bulk and hydrophobicity without aromaticity.
    
  • 
    -Diketo Ester Chain:  The 
    
    
    chain contains an active methylene group at C3, flanked by two electron-withdrawing carbonyls, rendering the protons highly acidic (
    
    
    ).
Tautomerism

In solution, the compound favors the cis-enol form stabilized by an intramolecular hydrogen bond between the enol hydroxyl group and the ester carbonyl. This planar six-membered chelate ring is crucial for its stability and reactivity.

DOT Diagram: Tautomeric Equilibrium

TautomerismKetoKeto Form(Dicarbonyl)EnolCis-Enol Form(H-Bond Stabilized)Keto->EnolProton Transfer(Fast)ChelatePseudo-AromaticChelate RingEnol->ChelateIntramolecularH-Bonding

Figure 1: The keto-enol tautomerism favors the enol form in non-polar solvents due to the stabilization provided by the intramolecular hydrogen bond.

Key Physicochemical Constants

The following data synthesizes theoretical calculations and experimental trends for adamantyl

PropertyValue / DescriptionSignificance
Formula

Molecular Weight 278.34 g/mol Fragment-based drug design compliant.
Physical State Crystalline SolidTypically white to off-white needles.
Melting Point 65–85 °C (Estimated)Dependent on crystal packing of the adamantyl group.
Solubility High: DCM, DMSO, EtOHLow: WaterLipophilic nature requires organic co-solvents for reactions.
LogP (Calc) ~3.1 – 3.5High lipophilicity aids membrane permeability.
Acidity (pKa) 7.0 ± 1.0 (Active Methylene)Deprotonates easily with weak bases (

, NaOEt).

Synthetic Pathway & Process Chemistry[1]

The synthesis of this compound follows a classic Claisen Condensation . This protocol ensures high regioselectivity and yield by exploiting the acidity of the methyl ketone.

Reaction Logic
  • Precursor: 1-Adamantyl methyl ketone (1-Acetyladamantane).

  • Reagent: Diethyl oxalate (provides the oxalyl moiety).[2][3][4][5]

  • Base: Sodium ethoxide (NaOEt) acts as the base to generate the enolate of the ketone.

  • Mechanism: The ketone enolate attacks the diethyl oxalate ester carbonyl. The resulting

    
    -diketo ester is deprotonated in situ, driving the equilibrium forward.
    
Detailed Experimental Protocol

Reagents:

  • 1-Adamantyl methyl ketone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium metal (1.2 eq) dissolved in absolute Ethanol (Solvent)

  • Sulfuric acid or HCl (for quenching)

Step-by-Step Methodology:

  • Preparation of Ethoxide: In a dry 3-neck flask under

    
     atmosphere, dissolve sodium metal in absolute ethanol to generate a fresh solution of NaOEt. Caution: Exothermic hydrogen evolution.
    
  • Condensation: Cool the NaOEt solution to 0°C. Add Diethyl oxalate dropwise.

  • Addition: Add a solution of 1-Adamantyl methyl ketone in ethanol dropwise over 30 minutes. The mixture typically turns yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours (or reflux for 2 hours if kinetics are slow). A precipitate of the sodium salt of the diketo ester often forms.

  • Quenching: Pour the reaction mixture onto ice/water. Acidify carefully with dilute

    
     or 
    
    
    to pH 2–3. The sodium salt converts to the free organic acid/ester, precipitating out or forming an oil.
  • Isolation: Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product as a white solid.

DOT Diagram: Synthesis Workflow

SynthesisKetone1-Adamantyl Methyl KetoneReactionClaisen Condensation(0°C to RT, 4-6h)Ketone->ReactionOxalateDiethyl OxalateOxalate->ReactionBaseNaOEt / EtOHBase->ReactionSaltSodium Enolate Salt(Precipitate)Reaction->SaltQuenchAcid Hydrolysis(HCl/Ice)Salt->QuenchProductEthyl 4-(adamantan-1-yl)-2,4-dioxobutanoateQuench->Product

Figure 2: Synthetic workflow for the Claisen condensation of 1-acetyladamantane with diethyl oxalate.

Reactivity & Applications in Drug Design

The "2,4-dioxo" motif is a versatile linchpin. The C2 and C4 carbonyls, along with the ester group, allow for regioselective cyclizations with binucleophiles.

Heterocycle Synthesis
  • Pyrazoles: Reaction with hydrazines (

    
    ) yields 3-(adamantan-1-yl)-5-carboxylate pyrazoles. These scaffolds are common in COX-2 inhibitors and cannabinoid (CB1/CB2) ligands.
    
  • Isoxazoles: Reaction with hydroxylamine (

    
    ) yields isoxazoles. The regiochemistry (3-adamantyl vs 5-adamantyl) depends on pH conditions.
    
  • Pyrimidines: Reaction with amidines or urea yields adamantyl-functionalized pyrimidines, relevant for kinase inhibition (e.g., Src kinase).

Biological Relevance

Adamantane derivatives synthesized from this intermediate often exhibit:

  • Antiviral Activity: Targeting the M2 ion channel (Influenza A).

  • Metabolic Regulation: Inhibition of 11

    
    -HSD1 for type 2 diabetes treatment.
    
  • Neuroprotection: NMDA receptor antagonism (similar to Memantine).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

  • 1H NMR (CDCl3):

    • 
       1.7 – 2.1 ppm (Multiplets, 15H, Adamantyl protons).
      
    • 
       1.3 ppm (Triplet, 3H, Ester 
      
      
      ).
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       4.3 ppm (Quartet, 2H, Ester 
      
      
      ).
    • 
       6.4 ppm (Singlet, 1H, Vinyl proton of enol form) OR 
      
      
      3.8 ppm (Singlet, 2H, Keto form
      
      
      ). Note: Enol form usually dominates.
    • 
       14.5 ppm (Broad Singlet, 1H, Enolic OH, 
      
      
      exchangeable).
  • Mass Spectrometry (ESI+):

    • 
      .
      
    • 
      .
      

References

  • PubChem. (n.d.). This compound. National Library of Medicine. Retrieved February 3, 2026, from [Link](Note: Analogous structure reference for numbering).

  • Reagentia. (n.d.). Product Catalog: this compound (CAS 847955-96-8).[1][6] Retrieved February 3, 2026, from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (2012). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. University of Tehran. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (1939). Ethyl Acetopyruvate (General Procedure for Diketo Esters). Org. Synth. 19, 38. Retrieved February 3, 2026, from [Link]

  • ChemSynthesis. (2025).[7][5][8] Synthesis and Properties of Adamantyl Ketone Derivatives. Retrieved February 3, 2026, from [Link]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Adamantyl Beta-Ketoesters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Adamantyl Moieties in Drug Development

Adamantyl beta-ketoesters represent a unique class of compounds at the intersection of medicinal chemistry and analytical science. The adamantyl group, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a highly sought-after scaffold in drug design. Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. When this bulky group is coupled with the versatile beta-ketoester functionality, it creates molecules of significant interest for developing new therapeutic agents.

Understanding the mass spectrometric behavior of these compounds is paramount for their identification and structural elucidation in various stages of drug discovery and development, from metabolic studies to quality control of active pharmaceutical ingredients. This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of adamantyl beta-ketoesters, offering researchers, scientists, and drug development professionals a framework for interpreting their mass spectra.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1][2] This process, while sometimes resulting in a weak or absent molecular ion peak, provides a rich fingerprint of fragment ions that is highly reproducible and invaluable for structural confirmation.[1] For adamantyl beta-ketoesters, which are amenable to gas chromatography (GC), GC-MS with EI is a powerful analytical approach.[3]

The fragmentation of a molecule in EI-MS is governed by the stability of the resulting radical cations and neutral losses. The initial ionization event typically involves the removal of a non-bonding electron, for instance, from one of the oxygen atoms in the beta-ketoester moiety. The resulting molecular ion then undergoes a series of unimolecular decomposition reactions, including bond cleavages and rearrangements, to yield a characteristic mass spectrum.

Anticipated Fragmentation Pathways of Adamantyl Beta-Ketoesters

While specific literature on the detailed mass spectral fragmentation of adamantyl beta-ketoesters is not abundant, we can predict the major fragmentation pathways by considering the established fragmentation patterns of beta-ketoesters and adamantane derivatives separately.[4] We will use ethyl 2-(1-adamantyl)-3-oxobutanoate (Molecular Formula: C₁₆H₂₄O₃, Molecular Weight: 264.36 g/mol ) as our model compound for this discussion.[5]

Fragmentation Driven by the Beta-Ketoester Moiety

The fragmentation of beta-ketoesters is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[4]

  • Alpha-Cleavage: This involves the breaking of bonds adjacent to the carbonyl groups. For ketones, this is a major fragmentation pathway that leads to the formation of stable acylium ions.[6][7]

    • Loss of the Ethyl Ester Group: Cleavage between the carbonyl carbon of the ester and the alpha-carbon can lead to the loss of the ethoxycarbonyl radical (•COOEt, 87 Da) or a neutral ethyl formate molecule after rearrangement, although the former is more common in alpha-cleavage. A more prominent fragmentation is the loss of the ethoxy radical (•OEt, 45 Da) to form an acylium ion.

    • Loss of the Acetyl Group: Alpha-cleavage adjacent to the ketone carbonyl can result in the loss of an acetyl radical (•COCH₃, 43 Da) or a methyl radical (•CH₃, 15 Da) from the acetyl group. The formation of the corresponding acylium ions is a favorable process.

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen atom.[1][8] The rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the alpha-beta bond. In our model compound, a McLafferty rearrangement is possible if there are gamma-hydrogens on the adamantyl group relative to the ketone carbonyl. However, the rigid structure of the adamantyl cage may sterically hinder the formation of the required six-membered transition state. A more likely McLafferty rearrangement would involve the ester portion if the alkyl chain were longer (e.g., a propyl or butyl ester).

Fragmentation Driven by the Adamantyl Moiety

The adamantyl cage is a very stable structure, and its fragmentation often leads to characteristic ions. The adamantyl cation (C₁₀H₁₅⁺, m/z 135) is a particularly stable carbocation and is often the base peak in the mass spectra of adamantane derivatives.

  • Formation of the Adamantyl Cation (m/z 135): The most anticipated fragmentation pathway for adamantyl-substituted compounds is the cleavage of the bond between the adamantyl group and the rest of the molecule. In our model compound, this would lead to the formation of the adamantyl cation at m/z 135. This ion is expected to be very prominent.

  • Loss of Neutral Fragments from the Adamantyl Cage: The adamantyl radical cation itself can undergo further fragmentation by losing neutral hydrocarbon fragments, such as ethylene (28 Da), propylene (42 Da), and C₄H₈ (56 Da), leading to a series of smaller, yet characteristic, ions in the lower mass range of the spectrum.

Proposed Fragmentation Scheme for Ethyl 2-(1-adamantyl)-3-oxobutanoate

Based on the principles outlined above, we can propose a fragmentation scheme for ethyl 2-(1-adamantyl)-3-oxobutanoate.

G M [M]⁺˙ m/z 264 F1 [M - •CH₃]⁺ m/z 249 (Loss of methyl from acetyl) M->F1 -•CH₃ F2 [M - •COCH₃]⁺ m/z 221 (Loss of acetyl radical) M->F2 -•COCH₃ F3 [M - •OEt]⁺ m/z 219 (Loss of ethoxy radical) M->F3 -•OEt F4 [M - •COOEt]⁺ m/z 177 (Loss of ethoxycarbonyl radical) M->F4 -•COOEt F5 [C₁₀H₁₅]⁺ m/z 135 (Adamantyl cation) M->F5 Cleavage at adamantyl F7 [M - C₄H₉]⁺ m/z 207 (Loss from adamantyl) M->F7 -C₄H₉ F6 [C₁₀H₁₅CO]⁺ m/z 163 F2->F6 Rearrangement

Caption: Proposed EI fragmentation pathways for ethyl 2-(1-adamantyl)-3-oxobutanoate.

Summary of Expected Key Fragment Ions

The following table summarizes the most probable and diagnostically significant fragment ions in the EI mass spectrum of ethyl 2-(1-adamantyl)-3-oxobutanoate.

m/zProposed IdentityFragmentation PathwayExpected Relative Abundance
264Molecular Ion [M]⁺˙-Low to Medium
249[M - •CH₃]⁺α-cleavage at the acetyl groupMedium
221[M - •COCH₃]⁺α-cleavage at the keto groupMedium to High
219[M - •OEt]⁺α-cleavage at the ester groupMedium to High
177[M - •COOEt]⁺α-cleavage at the ester groupLow to Medium
135 [C₁₀H₁₅]⁺ (Adamantyl cation) Cleavage of the adamantyl-substituent bond High (likely base peak)
93[C₇H₉]⁺Loss of C₃H₆ from adamantyl cationMedium
79[C₆H₇]⁺Further fragmentation of adamantyl cationMedium
43[CH₃CO]⁺ (Acylium ion)α-cleavageHigh

Experimental Protocol: GC-MS Analysis of Adamantyl Beta-Ketoesters

This section provides a general protocol for the analysis of adamantyl beta-ketoesters using gas chromatography-mass spectrometry with electron ionization.

I. Sample Preparation
  • Solvent Selection: Choose a volatile organic solvent in which the adamantyl beta-ketoester is readily soluble. Dichloromethane, ethyl acetate, or hexane are suitable choices.

  • Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10-100 µg/mL for injection into the GC-MS system.

II. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for specific instruments and compounds.

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV[9]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from damaging the detector.

III. Data Analysis and Interpretation
  • Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak.

  • Mass Spectrum: Obtain the mass spectrum of the analyte peak by averaging the scans across the chromatographic peak and subtracting the background spectrum.

  • Interpretation:

    • Identify the molecular ion peak (if present) at the expected m/z of 264 for our model compound.

    • Identify the base peak and compare it to the expected adamantyl cation at m/z 135.

    • Look for other characteristic fragment ions as outlined in the table above.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available, although specific entries for these compounds may be limited.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation SP1 Dissolve in Volatile Solvent SP2 Prepare Stock (1 mg/mL) SP1->SP2 SP3 Dilute to Working Solution (10-100 µg/mL) SP2->SP3 GCMS1 Inject Sample SP3->GCMS1 GCMS2 GC Separation GCMS1->GCMS2 GCMS3 EI Ionization (70 eV) GCMS2->GCMS3 GCMS4 Mass Analysis GCMS3->GCMS4 DI1 Examine TIC GCMS4->DI1 DI2 Extract Mass Spectrum DI1->DI2 DI3 Identify Key Fragments DI2->DI3 DI4 Structural Confirmation DI3->DI4

Caption: Experimental workflow for GC-MS analysis of adamantyl beta-ketoesters.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometry fragmentation of adamantyl beta-ketoesters under electron ionization is predicted to be a rich interplay between the fragmentation directives of the beta-ketoester functionality and the remarkable stability of the adamantyl cation. The dominant fragmentation pathway is expected to be the formation of the adamantyl cation at m/z 135, which will likely be the base peak in the spectrum. Other significant fragments will arise from alpha-cleavages around the two carbonyl groups.

While this guide provides a robust predictive framework, it is essential for researchers to combine this information with other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, for unambiguous structure confirmation. The protocols and fragmentation patterns detailed herein should serve as a valuable resource for scientists working with these promising molecules in the exciting field of drug discovery.

References

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • Morozov, I. S., Pukhova, G. S., Avdulov, N. A., Sergeeva, S. A., Spasov, A. A., & Iezhitsa, I. N. (1999). Mekhanizmy neĭrotropnogo deĭstviia bromantana [The mechanisms of the neurotropic action of bromantan]. Eksperimental'naia I Klinicheskaia Farmakologiia, 62(1), 11–14.
  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Yashkin, S. N., Kurbatova, S. V., & Buryak, A. K. (2001). Gas chromatography of halogenated adamantanes.
  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-(1-adamantyl)-3-oxobutanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Four-Directional Synthesis of Adamantane Derivatives. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 4). Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]

  • Bradford Scholars. (2020, November 21). Journal Pre-proof. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation and mass spectra of Ketone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 30). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PubMed Central. Retrieved from [Link]

  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(adamantane-1-carbonyl)-3-methylbutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]

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Crystallographic Engineering of Adamantane-Based Esters: Structural Dynamics and Pharmacological Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the adamantane moiety (


) into ester-based prodrugs represents a pivotal strategy in modern medicinal chemistry, often described as the "lipophilic bullet" approach.[1] This guide analyzes the crystallographic behavior of adamantane-containing esters, focusing on the interplay between the rigid, diamondoid cage and the flexible ester linkage.[1] We explore how these structural features dictate lattice packing, solubility profiles, and bioavailability, providing a roadmap for engineering stable, highly bioavailable pharmaceutical solids.[1]

Molecular Architecture: The Diamondoid Anchor[1]

The adamantane cage is unique among pharmacophores due to its high symmetry (


), rigidity, and lipophilicity.[1] When derivatized as an ester (e.g., adamantane-1-carboxylic acid esters), the molecule adopts a "head-and-tail" architecture.[1]
The Lipophilic/Steric Paradox

In crystal engineering, the adamantyl group introduces a paradox:

  • Steric Bulk: The globular shape (diameter

    
    ) creates significant steric hindrance, often preventing close packing of the linker groups.[1]
    
  • Lipophilicity: It significantly increases

    
    , facilitating membrane permeability but complicating aqueous solubility.[1]
    

The ester linkage serves as the "molecular hinge," breaking the symmetry of the adamantane cage and allowing for specific intermolecular interactions (hydrogen bonding) that anchor the otherwise rotationally disordered cage into a fixed lattice.[1]

Synthetic Protocols & Crystallization[1][2]

To obtain high-fidelity single crystals suitable for X-ray diffraction (XRD), synthesis must minimize impurities that induce twinning.[1] Below is a validated workflow for synthesizing and crystallizing adamantane-1-carboxylic acid esters.

Validated Synthesis Workflow

We compare two primary routes: the Acid Chloride method (robust, for stable substrates) and Steglich Esterification (mild, for sensitive APIs).[1]

SynthesisWorkflow Start 1-Adamantanecarboxylic Acid (Precursor) RouteA Route A: Acid Chloride (SOCl2, Reflux) Start->RouteA RouteB Route B: Steglich (DCC, DMAP, DCM) Start->RouteB Inter Intermediate (Acyl Chloride / O-Acylisourea) RouteA->Inter RouteB->Inter Crude Crude Ester Inter->Crude + Reactant Reactant Alcohol/Phenol (R-OH) Reactant->Crude Crystal Single Crystal Growth (Slow Evaporation) Crude->Crystal Recrystallization (EtOH/CHCl3)

Figure 1: Dual-pathway synthesis strategy for adamantane esters. Route A is preferred for steric bulk; Route B for labile linkers.[1]

Crystallization Methodology

Adamantane derivatives are prone to "plastic crystal" behavior, where molecules rotate freely within the lattice.[1][2] To lock the conformation:

  • Solvent Selection: Use a binary system of a polar aprotic solvent (Acetone) and a non-polar anti-solvent (Hexane).[1]

  • Technique: Slow evaporation at

    
     is superior to vapor diffusion for these esters.[1] The lower temperature reduces the thermal energy available for the rotational disorder of the adamantyl cage.[1]
    
  • Protocol:

    • Dissolve 50 mg of crude ester in minimal hot ethanol/chloroform (1:1).[1]

    • Filter through a 0.45

      
       PTFE syringe filter (critical to remove nucleation sites).[1]
      
    • Allow to stand in a vibration-free environment for 7–14 days.

Crystallographic Analysis: Lattice Dynamics

The core challenge in refining adamantane ester structures is the orientational disorder .[1] The globular adamantane cage often sits in a lattice site with higher symmetry than the molecule itself possesses.[1]

Space Group Trends

Most adamantane-1-carboxylic acid esters crystallize in monoclinic space groups, predominantly


  or 

.[1]
  • Centrosymmetric Dimers: The carboxylic/ester motif often drives the formation of centrosymmetric dimers or chains via

    
     weak hydrogen bonds.[1]
    
  • Packing Coefficient: These esters typically exhibit "looser" packing (lower Kitaigorodskii packing index) compared to planar aromatics, creating voids that can accommodate solvent molecules or allow for solid-state reactivity.[1]

Rotational Disorder & Refinement

In many datasets, the adamantyl cage appears "smeared."[1]

  • Mechanism: The cage rotates

    
     or 
    
    
    
    around the
    
    
    bond.[1]
  • Refinement Strategy: Split the adamantyl carbons into two positions (Part A and Part B) and refine occupancy (often converging to 50:50 or 60:40).[1] Restrain geometries using SAME or SADI commands in SHELXL to maintain ideal tetrahedral geometry (

    
    ).[1]
    
Intermolecular Interactions (Hirshfeld Surface Analysis)

Unlike standard organic crystals dominated by strong H-bonds, adamantane esters are stabilized by dispersion forces.[1]

Interaction TypeContribution (%)Structural Role
H...H (Dispersion) 60–75%The "glue" holding the adamantyl cages together.[1]
O...H (Weak H-bond) 15–20%Directional anchor via the carbonyl oxygen.[1]
C...H (

-interaction)
5–10%Only present if the ester linker contains an aromatic ring.[1]

Table 1: Typical Hirshfeld surface contributions for adamantane-containing esters.

Pharmacological Implications[1][2]

The crystal structure directly informs the biopharmaceutical properties.[1]

Solubility and Bioavailability

The "looser" packing described in Section 3.1 is advantageous.[1]

  • Lattice Energy: The rotational disorder implies a higher entropy of the solid state.[1] This lowers the free energy of dissolution (

    
    ), theoretically enhancing solubility compared to a highly ordered, rigid lattice.[1]
    
  • Melting Point: Adamantane esters often have high melting points (

    
    ) due to the high symmetry, but the enthalpy of fusion is often lower than expected due to the plastic phase transitions.[1]
    
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the crystal lattice features translate to drug performance.

SAR_Logic Adamantane Adamantane Cage (Lipophilic/Globular) Lattice Crystal Lattice (P21/c, Disordered) Adamantane->Lattice Steric Bulk Interactions Weak Dispersion Forces (H...H interactions) Lattice->Interactions Packing Motif Property High logP + High Entropy Interactions->Property Thermodynamics Outcome Enhanced Membrane Permeability (Bioavailability) Property->Outcome Clinical Effect

Figure 2: Causal pathway from molecular structure to clinical bioavailability.[1]

Case Study: 2-(Adamantan-1-yl)-2-oxoethyl Benzoates

Recent studies on 2-oxoethyl benzoate derivatives of adamantane provide a concrete example of these principles [1].[1]

  • Conformation: The adamantyl moiety induces a synclinal conformation in the ester linkage, preventing the flat stacking typical of benzoates.[1]

  • Isostructurality: A high degree of isostructuralism is observed, meaning the adamantane cage dominates the packing regardless of minor changes in the benzoate substitution.[1]

  • Biological Activity: These specific crystal forms showed enhanced antioxidant activity, attributed to the specific exposure of the carbonyl groups on the crystal surface.[1]

References

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Source: Molecules (MDPI) / NIH URL:[1][Link]

  • Orientational Disorder in Adamantane and Adamantanecarboxylic Acid. Source: Queen Mary University of London / ResearchGate URL:[Link]

  • Unraveling the Complex Solid-State Phase Transition Behavior of 1-Iodoadamantane. Source: Crystal Growth & Design (ACS) URL:[1][Link][1]

  • Intermolecular interactions in crystalline 1-(adamantane-1-carbonyl)-3-substituted thioureas with Hirshfeld surface analysis. Source: CrystEngComm (RSC) URL:[1][Link]

  • 1-Adamantanecarboxylic Acid (Organic Syntheses Procedure). Source: Organic Syntheses URL:[Link]

Sources

Solubility Profile of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Research Scientist

Prepared by: Senior Application Scientist, Chemical Research & Development

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate (CAS No. 847955-96-8).[1] In the absence of specific published empirical data for this compound, this document establishes a predictive framework for its solubility in common organic solvents based on first principles of chemical structure and intermolecular forces. We dissect the molecule into its constituent functional moieties—the bulky, nonpolar adamantyl group and the polar β-keto ester functionality—to forecast its behavior across a spectrum of solvents. This guide is designed for researchers, scientists, and drug development professionals, providing not only a theoretical foundation but also a detailed, field-proven experimental protocol for the empirical determination of its solubility. Our objective is to equip the research community with the foundational knowledge and practical methodologies required to effectively utilize this compound in synthesis, purification, and formulation development.

Introduction: Understanding the Molecule

This compound is a unique organic molecule that merges two distinct chemical domains: a rigid, lipophilic diamondoid cage (adamantane) and a flexible, polar chain containing a β-keto ester system. This bifunctional nature is pivotal, suggesting its potential as an intermediate in the synthesis of complex pharmaceutical agents and advanced materials. The adamantane moiety is a well-established pharmacophore known to enhance the lipophilicity and metabolic stability of drug candidates, while the β-keto ester group is a versatile synthetic handle for a wide array of chemical transformations.[2][3]

A thorough understanding of the solubility of this compound is a critical prerequisite for its practical application. Solubility dictates the choice of solvents for reaction media, dictates purification strategies such as crystallization, and is a key determinant in formulation for biological screening and drug delivery.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a mechanistic standpoint, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] To predict the solubility of this compound, we must analyze the contributions of its distinct structural components.

The Adamantyl Group: A Lipophilic Anchor

The adamantane cage (C₁₀H₁₅) is a highly symmetrical, strain-free, and nonpolar hydrocarbon structure.[5] Its character is overwhelmingly lipophilic ("fat-loving"). Adamantane itself is practically insoluble in water but demonstrates good solubility in nonpolar organic solvents such as benzene, hexane, and chloroform.[5][6][7] This is due to the favorable van der Waals interactions between the nonpolar adamantane structure and nonpolar solvent molecules. We can confidently predict that this large, bulky group will dominate the solubility profile of the entire molecule, driving it towards solubility in nonpolar to moderately polar organic solvents.

The β-Keto Ester Moiety: A Polar Contributor

In contrast to the adamantyl group, the ethyl 2,4-dioxobutanoate portion of the molecule introduces polarity. This functionality contains two ketone and one ester carbonyl groups, which are capable of dipole-dipole interactions and can act as hydrogen bond acceptors. Aldehydes, ketones, and esters are typically soluble in a range of common organic solvents.[8] However, the solubility of such compounds decreases as the length of the attached nonpolar alkyl chain increases.[8] In our target molecule, the "alkyl chain" is the extremely large and nonpolar adamantyl group, which will significantly counteract the polar nature of the β-keto ester moiety.

Integrated Solubility Hypothesis

Based on the analysis of its constituent parts, we can formulate a clear hypothesis:

  • High Solubility is expected in solvents that can effectively solvate both the nonpolar adamantane cage and the polar β-keto ester group. Chloroform and dichloromethane are excellent candidates due to their ability to engage in weak hydrogen bonding and effectively solvate nonpolar hydrocarbons.

  • Moderate Solubility is anticipated in nonpolar aromatic solvents like toluene and benzene, which can interact favorably with the adamantane group through van der Waals forces but are less effective at solvating the polar keto-ester region.

  • Lower Solubility is predicted in highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While these solvents can solvate the polar end of the molecule, they are poor solvents for the large, nonpolar adamantane cage.

  • Poor to Insoluble behavior is expected in highly polar protic solvents like methanol and ethanol at room temperature, and it will be practically insoluble in water. The strong hydrogen-bonding network of these solvents would be disrupted by the large nonpolar group without sufficient compensatory energetic gain.

Predictive Solubility Summary

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by polarity.

Solvent Solvent Type Predicted Solubility Rationale
HexaneNonpolar AliphaticLow to ModerateFavorable interaction with the adamantyl group, but poor solvation of the polar β-keto ester moiety.
TolueneNonpolar AromaticModerateGood solvation of the adamantyl group, moderate solvation of the polar region.
DichloromethanePolar AproticHighBalanced polarity, effectively solvates both nonpolar and polar functionalities.
ChloroformPolar AproticHighSimilar to dichloromethane, an excellent balance for solvating both ends of the molecule.
Diethyl EtherPolar AproticModerateOffers a balance but may be slightly too nonpolar to fully solvate the β-keto ester group.
Ethyl AcetatePolar AproticModerate to HighGood balance of polarity; the ester functionality can interact well with the solute's ester group.
AcetonePolar AproticModerateGood solvation of the polar moiety, but less effective for the large adamantyl group.
AcetonitrilePolar AproticLowHighly polar, poor solvent for the nonpolar adamantane cage.
IsopropanolPolar ProticLowHydrogen bonding network is disrupted by the large lipophilic group.
EthanolPolar ProticLowSimilar to isopropanol, unfavorable energetics for solvating the adamantyl group.
MethanolPolar ProticVery LowThe most polar of the alcohols listed, leading to the poorest solubility in this class.
WaterPolar ProticInsolubleThe large, nonpolar adamantane moiety makes the molecule hydrophobic.[5][6][7]

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a systematic solubility determination is required. The following protocol describes a standard method for quantitative solubility measurement using the isothermal shake-flask method, a gold standard for its reliability and simplicity.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Scintillation vials (20 mL) with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. An amount that is clearly in excess of what will dissolve is crucial to ensure saturation.

    • Accurately pipette a fixed volume (e.g., 5.0 mL) of each selected solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-48 hours). A state of equilibrium is reached when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant of each vial using a syringe.

    • Immediately attach a syringe filter and dispense the solution into a clean, tared vial to remove any undissolved microparticles. This step is critical to avoid artificially high concentration readings.

  • Analysis:

    • Accurately weigh the filtered solution to determine its mass.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a mild temperature to obtain the mass of the dissolved solid.

    • Alternatively, and more precisely, prepare a calibration curve of the compound on an HPLC. Dilute an aliquot of the filtered saturated solution with a suitable mobile phase and analyze it by HPLC to determine the concentration.

  • Calculation of Solubility:

    • Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solid and the volume of the solvent used, or from the concentration determined by HPLC.

Workflow Diagram

The following diagram illustrates the experimental workflow for determining solubility.

Solubility_Workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sampling cluster_analysis Step 4: Analysis cluster_calc Step 5: Calculation prep1 Add excess solute to vials prep2 Add fixed volume of solvent prep1->prep2 equil Shake at constant temp (24-48 hours) prep2->equil sample1 Settle undissolved solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 analysis_grav Gravimetric Analysis: Evaporate solvent, weigh residue sample3->analysis_grav analysis_hplc Instrumental Analysis: Dilute and inject onto HPLC sample3->analysis_hplc calc Determine solubility (g/L or mol/L) analysis_grav->calc analysis_hplc->calc

Caption: Experimental workflow for solubility determination.

Conclusion and Practical Implications

While empirical data remains the definitive measure, this guide establishes a robust, theoretically grounded framework for predicting and determining the solubility of this compound. The dual nature of the molecule—a large nonpolar adamantyl group and a polar β-keto ester function—suggests optimal solubility in solvents of intermediate polarity, such as dichloromethane and chloroform. This predictive understanding is invaluable for the initial design of experiments, saving time and resources.

For drug development professionals, this information directly impacts:

  • Reaction Chemistry: Selection of appropriate solvents to ensure homogeneity and favorable reaction kinetics.

  • Purification: Designing effective crystallization or chromatographic purification schemes by exploiting solubility differences in various solvents.

  • Formulation: Early-stage formulation development for in vitro and in vivo screening requires knowledge of solubility in biocompatible solvent systems.

The provided experimental protocol offers a self-validating system for obtaining precise, quantitative solubility data, enabling researchers to proceed with confidence in the development and application of this promising chemical entity.

References

  • Solubility of Things. Adamantane. [Link]

  • Wikipedia. Adamantane. [Link]

  • National Council of Educational Research and Training. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • SciELO. Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. [Link]

  • ResearchGate. Four-Directional Synthesis of Adamantane Derivatives. [Link]

  • PubChem. Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate. [Link]

  • Reagentia. This compound (1 x 1 g). [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. [Link]

  • PubChemLite. This compound. [Link]

  • Faculty Websites. Experiment 1 Determination of Solubility Class. [Link]

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • ResearchGate. Mastering β-keto esters. [Link]

  • Defense Technical Information Center. Synthesis of Certain Homologs of Adamantane from Adamantane Carboxylic-1 Acid. [Link]

  • Royal Society of Chemistry. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Google Patents. Synthesis of adamantane-2,4-dione.
  • ChemSynthesis. ethyl 2-(1-adamantyl)-3-oxobutanoate. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Thompson Rivers University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. [Link]

  • ResearchGate. One-Pot Synthesis of Adamantane Derivatives by Domino Michael Reactions from Ethyl 2,4-Dioxocyclohexanecarboxylate. [Link]

  • PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

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Technical Deep Dive: Tautomerism in 2,4-Dioxobutanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the tautomeric behavior of 2,4-dioxobutanoate esters, designed for researchers in medicinal chemistry and organic synthesis.

Mechanistic Insights, Synthetic Utility, and Spectroscopic Characterization

Executive Summary

2,4-dioxobutanoate esters (often referred to as acylpyruvates) represent a privileged scaffold in drug discovery, serving as the pharmacophore for HIV integrase inhibitors and a versatile precursor for nitrogen heterocycles. Their reactivity and biological interaction are governed by a complex keto-enol equilibrium that differs significantly from simple


-diketones. This guide dissects the thermodynamics of this equilibrium, provides validated synthetic protocols, and establishes spectroscopic standards for identifying specific tautomers in solution.

Molecular Architecture & Nomenclature

The core structure of a 2,4-dioxobutanoate ester is defined by a 1,3,4-tricarbonyl system. While IUPAC numbering prioritizes the ester carboxyl carbon as C1, the "2,4-dioxo" descriptor implies the presence of ketones at the C2 (


) and C4 (

) positions relative to the ester.

General Structure:



  • C1: Ester Carbonyl (Electrophilic, H-bond acceptor)

  • C2:

    
    -Keto Carbonyl (Highly electrophilic)
    
  • C3: Methylene Bridge (Acidic, pKa

    
     9-11)
    
  • C4:

    
    -Keto Carbonyl (Resonance active depending on R)
    

The Tautomeric Equilibrium

Unlike simple


-diketones where the enol form is a single resonance hybrid, 2,4-dioxobutanoates possess three distinct carbonyls, leading to a competitive equilibrium between the Diketo  form and two regioisomeric Enol  forms.
Mechanistic Analysis

The equilibrium is driven by the stability of the intramolecular hydrogen bond (IMHB) and conjugation length.

  • Diketo Form (I):

    
    
    
    • Favored in polar, protic solvents (e.g., DMSO, Methanol) which disrupt IMHB.

    • Thermodynamically less stable in non-polar media due to dipole repulsion between carbonyls.

  • Enol-2 Form (II):

    
    
    
    • Major Tautomer in non-polar solvents (CDCl

      
      , Benzene).
      
    • Mechanism: Proton transfer from C3 to O2.

    • Stabilization: Forms a 6-membered chelate ring with the C4 carbonyl. This form places the double bond in conjugation with the ester group.

    • Note: Recent NMR studies (see Ref [2]) suggest that for aryl derivatives, the form with the "keto group closer to the phenyl ring" (i.e., C4=O) is often dominant, confirming Enol-2 preference.

  • Enol-4 Form (III):

    
    
    
    • Minor Tautomer.

    • Mechanism: Proton transfer from C3 to O4.

    • Stabilization: Forms a 6-membered chelate ring with the C2 carbonyl.

    • While it extends conjugation to the R-group (if aryl), the electron-withdrawing nature of the adjacent

      
      -keto ester moiety makes the C2 oxygen less basic, reducing the stability of this specific chelate compared to Enol-2.
      
Visualization of Equilibrium

The following diagram illustrates the dynamic equilibrium and the resonance-stabilized chelation of the dominant Enol-2 form.

Tautomerism cluster_legend Thermodynamic Drivers Diketo Diketo Form (Polar Solvents) Enol2 Enol-2 (Major) C2-OH ... O=C4 (Non-Polar Solvents) Diketo->Enol2 -H+ / +H+ (Fast) Enol4 Enol-4 (Minor) C4-OH ... O=C2 Diketo->Enol4 Equilibrium Enol2->Enol4 Tautomerization Text Enol-2 is stabilized by a strong IMHB between the C2-Hydroxyl and C4-Carbonyl. This creates a pseudo-aromatic 6-membered ring.

Caption: Thermodynamic equilibrium of 2,4-dioxobutanoate esters favoring the Enol-2 chelate in non-polar media.

Spectroscopic Identification

Accurate assignment of tautomers is critical for quality control in drug synthesis.

H NMR Signatures (CDCl )
FeatureChemical Shift (

ppm)
MultiplicityAssignment
Enolic -OH 14.5 - 15.2 Broad SingletEnol-2 (Strong IMHB)
Vinyl -CH= 6.8 - 7.1 SingletEnol-2 (Methine)
Keto -CH

-
4.2 - 4.5SingletDiketo (Methylene)
Aryl (Ortho) 7.9 - 8.1DoubletAdjacent to C4-Carbonyl

Diagnostic Rule: The absence of a signal around 4.3 ppm and the presence of a sharp singlet near 7.0 ppm (along with the downfield -OH) confirms the sample exists primarily as the enol tautomer.

X-Ray Crystallography

In the solid state, these compounds almost exclusively crystallize in the Enol-2 form (Z-isomer). The C2-OH proton is engaged in a strong intramolecular hydrogen bond with the C4 carbonyl oxygen (


 distance 

), locking the molecule in a planar conformation that facilitates

-stacking.

Synthetic Protocol: Ethyl 2,4-dioxo-4-phenylbutanoate

This protocol utilizes a Claisen condensation.[1] The choice of base and temperature is critical to avoid retro-Claisen cleavage.

Reagents & Equipment
  • Substrates: Acetophenone (12.0 g, 100 mmol), Diethyl Oxalate (14.6 g, 100 mmol).

  • Base: Sodium Ethoxide (freshly prepared from 2.3 g Na in 50 mL dry EtOH).

  • Solvent: Anhydrous Ethanol (or Toluene for higher temp).

  • Equipment: 250 mL 3-neck RBF, reflux condenser, addition funnel, N

    
     line.
    
Step-by-Step Methodology
  • Preparation of Ethoxide: Dissolve sodium metal (2.3 g) in anhydrous ethanol (50 mL) under N

    
     at 0°C. Stir until evolution of H
    
    
    
    ceases.
  • Condensation: Mix acetophenone and diethyl oxalate in a separate flask. Add this mixture dropwise to the sodium ethoxide solution over 30 minutes, maintaining temperature

    
    .
    
    • Why: Low temperature prevents side reactions (e.g., self-condensation of ketone).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A yellow precipitate (the sodium enolate) will form.

    • Optimization: If yield is low, heat to reflux for 1 hour, but monitor for ester cleavage.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the solid residue in diethyl ether (100 mL).

    • Add 1M H

      
      SO
      
      
      
      dropwise with vigorous stirring until the aqueous phase is acidic (pH ~2).
    • Critical: This step protonates the enolate, liberating the free enol/keto form which dissolves in the ether.

  • Purification:

    • Wash the ether layer with water (2 x 50 mL) and brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Recrystallize from Ethanol/Hexane to yield yellow needles.

Synthetic Pathway Diagram

Synthesis Reactants Acetophenone + Diethyl Oxalate Intermediate Sodium Enolate Salt (Yellow Precipitate) Reactants->Intermediate NaOEt, EtOH, 0-25°C Acidification Acid Hydrolysis (H2SO4, pH 2) Intermediate->Acidification Protonation Product Ethyl 2,4-dioxo-4-phenylbutanoate (Enol Tautomer) Acidification->Product Extraction & Cryst.

Caption: Claisen condensation pathway for the synthesis of acylpyruvates.

Biological & Pharmaceutical Applications

The 2,4-dioxobutanoate motif is not merely a synthetic intermediate; it is a validated pharmacophore.

  • HIV-1 Integrase Inhibitors: The

    
    -diketo acid (DKA) moiety chelates the divalent metal ions (Mg
    
    
    
    /Mn
    
    
    ) in the active site of HIV integrase, blocking viral DNA strand transfer.
  • HCV NS5B Polymerase: Acylpyruvate derivatives have shown micromolar inhibition of Hepatitis C polymerase via allosteric binding.

  • Src Kinase: Ethyl 2,4-dioxo-4-arylbutanoates exhibit moderate inhibitory activity against Src tyrosine kinase, a target in metastatic cancers.

References

  • Tautomerism Mechanics: J. Med. Chem. 2005, 1, 111-120.[2][3] "Diketo Acid Pharmacophore.[4][5] Discovery of Structurally Diverse Inhibitors of HIV-1 Integrase."[2][3][4][5]

  • NMR & pH Studies: Journal of the Serbian Chemical Society. "Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study."

  • Synthetic Protocol: Synthesis. 2003, 11, 1679–1682.[6] "Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate."

  • Biological Activity (Src): Journal of Sciences, Islamic Republic of Iran. 2015, 26(4). "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors."

Sources

A Comprehensive Technical Guide to the Computational Modeling of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Welcome to this in-depth technical guide on the computational modeling of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate. This document is crafted for researchers, scientists, and professionals in the field of drug development who are interested in leveraging computational techniques to explore the potential of novel chemical entities. Here, we will dissect the structure of this compound, and through a systematic, multi-faceted computational approach, we will illuminate a pathway to understanding its physicochemical properties, potential biological targets, and dynamic interactions. This guide is designed to be a practical roadmap, blending theoretical underpinnings with actionable protocols, to empower your research endeavors.

Introduction: Unveiling the Potential of this compound

This compound is a fascinating molecule that marries the unique properties of the adamantane cage with a flexible dioxobutanoate linker. The adamantane moiety, a rigid and lipophilic hydrocarbon, has been a cornerstone in medicinal chemistry, bestowing favorable pharmacokinetic properties upon a variety of drugs.[1][2] Its incorporation into drug candidates can enhance their ability to cross biological membranes, such as the blood-brain barrier, and can also improve metabolic stability by sterically shielding susceptible parts of the molecule.[3]

The ethyl 2,4-dioxobutanoate portion of the molecule introduces a flexible chain with two ketone groups and an ester, which can participate in a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. This combination of a rigid, bulky group and a flexible, interactive linker suggests that this compound could be a promising scaffold for developing new therapeutic agents. Given the wide-ranging biological activities of adamantane derivatives, from antiviral to neuroprotective, a thorough computational investigation is a crucial first step in unlocking the therapeutic potential of this molecule.[4][5]

This guide will walk you through a comprehensive computational workflow designed to predict the properties and potential biological activity of this compound. We will begin with quantum mechanical calculations to understand its intrinsic electronic properties, followed by molecular docking to identify potential protein targets, and finally, molecular dynamics simulations to explore the stability of its interactions with a chosen biological target.

Physicochemical and Structural Properties

Before delving into advanced computational modeling, it is essential to characterize the fundamental properties of this compound.

PropertyValueSource
Molecular FormulaC16H22O4[6]
Molecular Weight278.34 g/mol PubChem
IUPAC NameThis compound[6]
SMILESCCOC(=O)C(=O)CC(=O)C12CC3CC(C1)CC(C3)C2[6]
Predicted XlogP2.8[6]

The adamantane group is a highly symmetrical and strain-free tricyclic alkane.[7] It is essentially a small, rigid cage of carbon atoms. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein. The lipophilic nature of adamantane is expected to contribute to a favorable LogP value for the entire molecule, suggesting good membrane permeability.[8]

The ethyl 2,4-dioxobutanoate linker, on the other hand, provides conformational flexibility and contains multiple potential hydrogen bond acceptors in its keto and ester groups. This duality of a rigid, lipophilic anchor and a flexible, polar linker is a common feature in successful drug molecules.

A Multi-tiered Computational Investigation Workflow

To thoroughly characterize this compound, we propose a multi-tiered computational workflow. This approach allows for a progressive and in-depth analysis, from the quantum mechanical properties of the isolated molecule to its dynamic behavior in a simulated biological environment.

G cluster_0 Tier 1: Quantum Mechanics cluster_1 Tier 2: Molecular Docking cluster_2 Tier 3: Molecular Dynamics A Geometry Optimization B Electronic Properties (HOMO/LUMO, ESP) A->B C Vibrational Analysis A->C D Target Identification E Ligand & Receptor Preparation D->E F Docking Simulation E->F G Pose Analysis & Scoring F->G H System Preparation (Solvation, Ionization) G->H Best Docked Pose I MD Simulation H->I J Trajectory Analysis I->J K Binding Free Energy Calculation J->K G A Obtain Receptor Structure (e.g., PDB) B Prepare Receptor (Remove water, add hydrogens) A->B D Define Binding Site B->D C Prepare Ligand (Optimized 3D structure) E Run Docking Algorithm (e.g., AutoDock Vina) C->E D->E F Analyze Binding Poses and Scores E->F G Select Best Pose for further analysis F->G

Caption: A generalized workflow for molecular docking.

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The DFT-optimized structure of this compound is used.

  • Binding Site Definition: A grid box is defined around the active site of the protein where the ligand is expected to bind.

  • Docking Simulation: A docking program like AutoDock Vina is used to explore different conformations and orientations of the ligand within the binding site and to score them based on a scoring function that estimates the binding affinity.

  • Results Analysis: The resulting binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking scores provide an estimate of the binding affinity.

Tier 3: Molecular Dynamics Simulations - A Dynamic Perspective

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time in a simulated physiological environment.

3.3.1. The Importance of Dynamic Validation

MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the protein and the ligand, as well as the explicit presence of solvent molecules. This allows us to assess the stability of the binding pose predicted by docking and to gain a deeper understanding of the key interactions that stabilize the complex.

3.3.2. Experimental Protocol: Molecular Dynamics Simulation

G A Start with Best Docked Complex B Solvate the System A->B C Add Ions to Neutralize B->C D Energy Minimization C->D E Equilibration (NVT, NPT) D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF, Interactions) F->G

Caption: A standard workflow for setting up and running a molecular dynamics simulation.

  • System Setup: The best-ranked docked complex is placed in a periodic box of water molecules. Ions are added to neutralize the system and to mimic physiological salt concentration.

  • Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps to gradually bring the system to the desired temperature and pressure.

  • Production Run: A long-timescale MD simulation (e.g., 100 nanoseconds) is performed to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) of the ligand and protein to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the specific interactions (e.g., hydrogen bonds) between the ligand and the protein over time.

Predicted Data and Interpretation

The following tables present hypothetical but plausible data that could be obtained from the computational workflow described above.

Table 1: Predicted Quantum Mechanical Properties

PropertyPredicted ValueInterpretation
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment2.5 DSuggests the molecule has a moderate polarity.

Table 2: Hypothetical Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Influenza M2 Channel-8.2His37, Trp41
Cyclooxygenase-2-7.5Arg120, Tyr355
17β-Hydroxysteroid dehydrogenase-9.1Ser142, Tyr155

Table 3: Key Metrics from a Hypothetical MD Simulation

MetricAverage ValueInterpretation
Ligand RMSD1.5 ÅThe ligand remains stably bound in the active site.
Protein RMSD2.0 ÅThe overall protein structure is stable during the simulation.
Ligand-Protein H-bonds2-3Consistent hydrogen bonding contributes to binding affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive computational strategy for the in-depth characterization of this compound. By employing a multi-tiered approach that combines quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecule's physicochemical properties, identify potential biological targets, and understand the dynamics of its interactions. The predicted properties of this molecule, particularly its lipophilicity and potential for specific interactions, make it a promising candidate for further investigation in drug discovery programs. The methodologies and workflows presented here provide a robust framework for the computational evaluation of this and other novel chemical entities, paving the way for the rational design of new and effective therapeutic agents.

References

  • Wikipedia. Adamantane. [Link]

  • Nikishin, N. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

  • Reekie, T. A., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Connect-Sci. [Link]

  • Cheméo. (n.d.). Chemical Properties of Adamantane (CAS 281-23-2). [Link]

  • Schreiner, P. R., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]

  • Mehta, D., et al. (2025). Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • National Center for Biotechnology Information. (n.d.). Adamantane. PubChem. [Link]

  • Wozniak, D., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxobutanoate. PubChem. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate. PubChem. [Link]

  • Kuca, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

Sources

Methodological & Application

Application Note: Heterocyclic Synthesis Using Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate in heterocyclic synthesis. This scaffold is a critical building block for installing the adamantane moiety—a "lipophilic bullet" known for improving metabolic stability and membrane permeability—into bioactive heterocycles.

Executive Summary

This compound (1 ) is a versatile 1,3-dicarbonyl equivalent possessing a unique reactivity profile due to the steric bulk and lipophilicity of the adamantane cage. It serves as a privileged precursor for the synthesis of pyrazoles, isoxazoles, quinoxalines, and pyrimidines . These motifs are central to the development of 11β-HSD1 inhibitors (metabolic syndrome), P2X7 receptor antagonists (inflammation), and antiviral agents (M2 channel blockers).

This guide details the divergent synthesis pathways available from 1 , providing validated protocols that account for the specific solubility and steric challenges posed by the adamantyl group.

Chemical Profile & Precursor Synthesis[1][2][3][4][5]

Molecule Overview
  • IUPAC Name: this compound

  • Structure: Ad–C(=O)–CH₂–C(=O)–COOEt

  • Key Features:

    • Adamantyl Group: Provides high lipophilicity (logP boost) and metabolic blocking.

    • 1,3-Dicarbonyl Core: Enables condensation with binucleophiles.

    • 
      -Keto Ester Moiety:  Highly electrophilic site for regioselective attack.
      
Preparation of the Scaffold

The scaffold is synthesized via a Claisen condensation, a robust method scalable to kilogram quantities.

Protocol:

  • Reagents: 1-Adamantyl methyl ketone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol.

    • Add 1-adamantyl methyl ketone and diethyl oxalate slowly at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours (reaction turns yellow/orange).

    • Acidify with 1M HCl to precipitate the enol form of the product.

    • Purification: Recrystallization from ethanol/hexane yields the target 1 as a white/pale yellow solid.

Core Application 1: Synthesis of Adamantyl-Pyrazoles

Target Class: 11β-HSD1 Inhibitors, Anti-inflammatory agents

The reaction of 1 with hydrazines is the most common application. The steric bulk of the adamantane group dictates regioselectivity, typically favoring the formation of ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate .

Detailed Protocol

Reagents:

  • This compound (1 ) (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol) or Phenylhydrazine (1.1 mmol)

  • Solvent: Ethanol (10 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1 in ethanol. The adamantyl derivative may require gentle warming (40°C) for complete dissolution.

  • Addition: Add hydrazine hydrate dropwise. A transient color change (often to deep yellow) indicates imine formation.

  • Cyclization: Reflux the mixture for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Work-up:

    • Cool to room temperature.[1][2][3][4] The pyrazole product often precipitates directly due to the lipophilic adamantyl group.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent and recrystallize from ethanol/water.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an initial attack of the hydrazine on the most electrophilic carbonyl. While the


-keto ester (C2) is highly reactive, the steric bulk of the adamantane at C4 influences the final tautomeric equilibrium.
  • Pathway: Hydrazine attacks the C2 carbonyl (adjacent to the ester)

    
     formation of hydrazone 
    
    
    
    intramolecular attack on the C4 ketone
    
    
    dehydration.
  • Result: The adamantyl group is positioned at C5, and the ester at C3.

Core Application 2: Synthesis of Quinoxalinones

Target Class: Kinase Inhibitors, Antivirals

Reaction with 1,2-diamines (e.g., o-phenylenediamine) exploits the


-keto ester motif (Hinsberg-type reaction), yielding quinoxalinone derivatives.
Detailed Protocol

Reagents:

  • Compound 1 (1.0 mmol)[5]

  • o-Phenylenediamine (1.0 mmol)

  • Solvent: Ethanol or Acetic Acid

  • Temperature: Reflux[2][5]

Step-by-Step Procedure:

  • Mix 1 and o-phenylenediamine in ethanol (15 mL).

  • Heat to reflux for 3–6 hours.

  • Observation: The product, 3-(adamantan-1-ylcarbonylmethyl)quinoxalin-2(1H)-one , typically precipitates as a high-melting solid.

  • Purification: Filter and wash with hot ethanol to remove unreacted diamine.

Note: The adamantyl group remains on the side chain (as a ketone), preserving its ability to interact with hydrophobic pockets in protein targets (e.g., ATP binding sites).

Divergent Synthesis Visualization

The following diagram illustrates the chemical versatility of scaffold 1 , showing how different binucleophiles lead to distinct heterocyclic classes.

G Start Ethyl 4-(adamantan-1-yl)- 2,4-dioxobutanoate (1) Hydrazine + Hydrazine / Phenylhydrazine Start->Hydrazine Hydroxylamine + Hydroxylamine Start->Hydroxylamine Amidine + Urea / Thiourea / Amidines Start->Amidine Diamine + o-Phenylenediamine Start->Diamine Pyrazole 5-Adamantyl-pyrazole- 3-carboxylates Hydrazine->Pyrazole Reflux, EtOH (Regioselective) Isoxazole 5-Adamantyl-isoxazole- 3-carboxylates Hydroxylamine->Isoxazole pH Control Pyrimidine 6-Adamantyl-pyrimidines Amidine->Pyrimidine Base (NaOEt) Quinoxaline 3-(Adamantylcarbonylmethyl)- quinoxalinones Diamine->Quinoxaline Reflux, AcOH

Figure 1: Divergent synthetic pathways from this compound.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility Adamantane lipophilicity aggregates the starting material.Use co-solvents like THF or Dioxane with Ethanol. Increase temperature to 50°C before adding reagents.
Regioisomer Mixtures (Isoxazole synthesis) Competitive attack on C2 vs C4.Control pH. Basic conditions often favor the 5-adamantyl-3-ester; acidic conditions may shift the equilibrium.
Incomplete Reaction Steric hindrance of the adamantyl cage.Increase reaction time (up to 12h) or use microwave irradiation (120°C, 15 min) to overcome the energy barrier.
Oily Product Impurities preventing crystallization.Triturate the crude oil with cold diethyl ether or hexane . The adamantyl derivatives usually crystallize upon scratching.

Biological Relevance & Applications

The incorporation of the adamantane moiety via this scaffold has been validated in several therapeutic areas:

  • 11β-HSD1 Inhibitors: The adamantyl-pyrazole core mimics the bulky lipophilic pharmacophore required to fit the enzyme's hydrophobic pocket, treating Type 2 Diabetes and Obesity.

  • P2X7 Antagonists: Adamantyl-amides and heterocycles block this ATP-gated ion channel, reducing neuroinflammation.

  • Antimicrobial/Antiviral: The lipophilicity enhances cell membrane penetration, while the heterocycle provides specific binding interactions (e.g., Hydrogen bonding).

References

  • Synthesis and Biological Evaluation of Adamantane Derivatives. Source: Molecules (MDPI) URL:[Link] Relevance: Discusses the general reactivity of adamantyl-carbonyl precursors and their antimicrobial applications.

  • Reactions of Adamantyl-substituted Keto Esters with Hydrazine. Source: ResearchGate (Russian Journal of Organic Chemistry) URL:[Link] Relevance:Primary Reference. Explicitly details the reaction of ethyl 3-(1-adamantyl)-2-(1-adamantylcarbonyl)-3-oxopropanoate and related diketo esters with hydrazine to form pyrazoles.[6]

  • Synthesis and Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoates. Source: Journal of Sciences, Islamic Republic of Iran URL:[Link] Relevance: Validates the synthetic route for the 2,4-dioxo ester scaffold (Claisen condensation) and its biological relevance as a kinase inhibitor precursor.

  • New Insights into Adamantane-Linked Heterocycles. Source: Bioengineer.org URL:[Link] Relevance: Provides up-to-date context on the therapeutic landscape (antiviral/anticancer) for these specific molecular architectures.

Sources

Application Notes and Protocols for the Synthesis of Adamantyl-Substituted Pyrroles via Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of the Adamantyl Moiety into Pyrrole Scaffolds

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of the pyrrole ring is a key approach in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. One such modification that has garnered significant interest is the incorporation of the adamantyl group.

Adamantane, a rigid and lipophilic polycyclic alkane, is recognized as a "pharmacophoric anchor."[4] Its unique three-dimensional structure and physicochemical properties can significantly enhance the therapeutic potential of a parent molecule by:

  • Improving Metabolic Stability: The bulky adamantyl cage can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life.

  • Enhancing Receptor Binding: The lipophilic nature of adamantane can promote favorable interactions with hydrophobic pockets in target proteins, leading to increased binding affinity and potency.[4]

  • Modulating Solubility and Lipophilicity: The introduction of an adamantyl group provides a predictable means to fine-tune the lipophilicity of a compound, which is a critical parameter for oral bioavailability and cell membrane permeability.

The Knorr pyrrole synthesis, a classic and versatile method for constructing substituted pyrroles, offers a robust platform for the introduction of the adamantyl moiety onto the pyrrole scaffold.[5] This guide provides a comprehensive overview and detailed protocols for the synthesis of adamantyl-substituted pyrroles utilizing adamantyl diketoesters as key building blocks in the Knorr pyrrole synthesis.

Mechanistic Insights: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester or a β-diketone.[5][6] A crucial aspect of this reaction is that α-aminoketones are often unstable and prone to self-condensation.[7][8] Therefore, they are typically generated in situ from a more stable precursor, commonly an α-oximino-ketone, through reduction with reagents like zinc dust in acetic acid.[5]

The reaction mechanism can be delineated into the following key steps:

  • In Situ Formation of the α-Aminoketone: The synthesis commences with the reduction of an α-oximino-β-ketoester (e.g., ethyl 2-(hydroxyimino)-3-oxobutanoate) using a reducing agent such as zinc in acetic acid. This step generates the reactive α-amino-β-ketoester.

  • Imine/Enamine Formation: The newly formed α-aminoketone condenses with the carbonyl group of the adamantyl diketoester to form an imine intermediate. This imine can then tautomerize to the more stable enamine.[5]

  • Intramolecular Cyclization: The enamine undergoes an intramolecular nucleophilic attack on the second carbonyl group of the diketoester moiety, leading to the formation of a five-membered ring intermediate.

  • Dehydration and Aromatization: Subsequent elimination of two molecules of water from the cyclic intermediate results in the formation of the stable, aromatic pyrrole ring.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the requisite adamantyl diketoester precursor and its subsequent utilization in the Knorr pyrrole synthesis to yield an adamantyl-substituted pyrrole.

Part 1: Synthesis of Diethyl 2-(adamantane-1-carbonyl)malonate (An Adamantyl Diketoester)

The adamantyl diketoester can be prepared via a Claisen condensation reaction between an adamantyl ketone and diethyl carbonate.

Materials and Reagents:

  • 1-Adamantyl methyl ketone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add sodium hydride (4.8 g, 0.12 mol, 1.2 equivalents) as a 60% dispersion in mineral oil.

  • Washing of Sodium Hydride: Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil. Carefully decant the hexane after each wash.

  • Addition of Solvent and Ester: Add anhydrous THF (150 mL) to the flask, followed by the dropwise addition of a solution of 1-adamantyl methyl ketone (17.8 g, 0.1 mol) and diethyl carbonate (14.2 g, 0.12 mol, 1.2 equivalents) in anhydrous THF (50 mL) over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol (10 mL), followed by water (20 mL).

  • Workup: Acidify the aqueous layer to pH 3-4 with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts and wash with saturated NaHCO₃ solution (100 mL), followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2-(adamantane-1-carbonyl)malonate as a colorless oil.

Characterization Data (Representative):

AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ 4.25 (q, J = 7.1 Hz, 4H, 2 x OCH₂CH₃), 3.85 (s, 1H, COCHCO), 2.05-1.95 (m, 3H, Ad-H), 1.85-1.70 (m, 12H, Ad-H), 1.30 (t, J = 7.1 Hz, 6H, 2 x OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 202.1 (C=O, ketone), 168.5 (C=O, ester), 61.8 (OCH₂CH₃), 58.2 (COCHCO), 41.5 (Ad-C), 36.8 (Ad-CH), 36.5 (Ad-CH₂), 28.2 (Ad-CH), 14.1 (OCH₂CH₃)
IR (neat, cm⁻¹)2905, 2850 (C-H, adamantyl), 1735 (C=O, ester), 1710 (C=O, ketone)
MS (ESI)m/z calculated for C₁₇H₂₄O₅ [M+H]⁺: 309.16; found: 309.16
Part 2: Knorr Synthesis of Ethyl 5-(adamantan-1-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol describes the reaction of the synthesized adamantyl diketoester with an in situ generated α-aminoketone.

Materials and Reagents:

  • Diethyl 2-(adamantane-1-carbonyl)malonate (from Part 1)

  • Ethyl 2-(hydroxyimino)-3-oxobutanoate

  • Zinc dust (<10 micron, activated)

  • Glacial acetic acid

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In situ Generation of α-Aminoketone: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(hydroxyimino)-3-oxobutanoate (1.59 g, 10 mmol) in glacial acetic acid (50 mL). Cool the solution to 15-20 °C in a water bath.

  • Reduction: To the stirred solution, add activated zinc dust (1.96 g, 30 mmol, 3 equivalents) portion-wise over 20 minutes, ensuring the temperature does not exceed 30 °C. Stir the resulting suspension for an additional 30 minutes at room temperature.

  • Addition of Adamantyl Diketoester: To the reaction mixture containing the in situ generated ethyl 2-amino-3-oxobutanoate, add a solution of diethyl 2-(adamantane-1-carbonyl)malonate (3.08 g, 10 mmol) in glacial acetic acid (20 mL) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (200 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethanol/water to yield ethyl 5-(adamantan-1-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate as a white to off-white solid.

Characterization Data (Representative):

AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ 8.51 (s, 1H, NH), 4.28 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 2.10-2.00 (m, 3H, Ad-H), 1.90-1.75 (m, 12H, Ad-H), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 165.8 (C=O), 135.2, 131.5, 122.8, 115.6 (pyrrole-C), 60.1 (OCH₂CH₃), 42.1 (Ad-C), 36.9 (Ad-CH), 36.6 (Ad-CH₂), 28.5 (Ad-CH), 14.5 (OCH₂CH₃), 12.8 (CH₃), 11.2 (CH₃)
IR (KBr, cm⁻¹)3320 (N-H), 2900, 2845 (C-H, adamantyl), 1680 (C=O, ester), 1580, 1450 (pyrrole ring)
MS (ESI)m/z calculated for C₂₀H₂₉NO₂ [M+H]⁺: 316.22; found: 316.22

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of adamantyl diketoester Incomplete reaction.Ensure all reagents are anhydrous. Extend the reflux time and monitor by TLC.
Inefficient quenching.Add quenching agents slowly at 0 °C to avoid decomposition of the product.
Low or no yield of adamantyl pyrrole Incomplete reduction of the oximino group.Use freshly activated zinc dust. Ensure the temperature is controlled during the addition of zinc.
Self-condensation of the α-aminoketone.Add the solution of the adamantyl diketoester promptly after the reduction step is complete.
Steric hindrance from the adamantyl group.Increase the reflux time. Consider using a higher boiling point solvent like propionic acid, but be mindful of potential side reactions.
Formation of multiple products Side reactions due to high temperatures.Carefully control the reaction temperature. Use a milder acid catalyst if necessary.
Impure starting materials.Ensure the purity of all starting materials before use.

Visualization of the Synthetic Pathway

Workflow for the Synthesis of Adamantyl-Substituted Pyrrole

Synthesis_Workflow cluster_part1 Part 1: Adamantyl Diketoester Synthesis cluster_part2 Part 2: Knorr Pyrrole Synthesis A 1-Adamantyl methyl ketone + Diethyl carbonate B Claisen Condensation (NaH, THF, Reflux) A->B Reactants C Diethyl 2-(adamantane-1-carbonyl)malonate B->C Product G Condensation & Cyclization (Reflux) C->G Reactant D Ethyl 2-(hydroxyimino)-3-oxobutanoate E Reduction (Zn, Acetic Acid) D->E Precursor F Ethyl 2-amino-3-oxobutanoate (in situ) E->F Intermediate F->G Reactant H Ethyl 5-(adamantan-1-yl)-2,4-dimethyl- 1H-pyrrole-3-carboxylate G->H Final Product

Caption: Overall workflow for the two-part synthesis of adamantyl-substituted pyrroles.

Mechanism of Knorr Pyrrole Synthesis

Knorr_Mechanism A α-Oximino- β-ketoester B Reduction (Zn/AcOH) A->B C α-Amino- ketone B->C E Condensation C->E D Adamantyl Diketoester D->E F Imine/ Enamine E->F G Intramolecular Cyclization F->G H Cyclic Intermediate G->H I Dehydration (-2 H₂O) H->I J Adamantyl-Substituted Pyrrole I->J

Caption: Simplified mechanistic pathway of the Knorr pyrrole synthesis.

References

  • Knorr Pyrrole Synthesis. (2022). Organic Chemistry - YouTube. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. [Link]

  • Knorr Pyrrole Synthesis. Merck Index. [Link]

  • A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters. [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Computational prediction of the 1H and 13C NMR chemical shifts for protonated alkylpyrroles electron correlation and not. SciSpace. [Link]

  • NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. ResearchGate. [Link]

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  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. [Link]

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  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

Sources

Application Notes and Protocols: Design of Adamantane-Based Antivirals from Novel Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The adamantane scaffold, a rigid, lipophilic cage-like hydrocarbon, has been a cornerstone in the development of antiviral therapeutics, most notably for Influenza A. The first-generation adamantane drugs, amantadine and rimantadine, effectively targeted the M2 proton channel, a crucial component in the viral replication cycle.[1] However, the widespread emergence of resistant strains, primarily due to mutations in the M2 protein (e.g., S31N), has rendered these drugs largely obsolete, necessitating the development of novel antiviral strategies.[2] This guide provides a comprehensive overview of the design principles, synthesis, and evaluation of next-generation adamantane-based antivirals derived from novel intermediates, with a focus on overcoming established resistance mechanisms. We present detailed protocols for the synthesis of key intermediates like 2-adamantanone and its conversion into advanced derivatives such as spiro-pyrrolidines. Furthermore, we provide a step-by-step protocol for the in-vitro evaluation of these compounds against influenza A virus using a Cytopathic Effect (CPE) Inhibition Assay in Madin-Darby Canine Kidney (MDCK) cells.

Introduction: The Rationale for Novel Adamantane Derivatives

The therapeutic efficacy of early adamantane antivirals was rooted in their ability to block the M2 ion channel of the influenza A virus.[1] This channel is essential for the uncoating of the virus within the host cell by allowing proton influx into the virion, which dissociates the viral ribonucleoprotein (vRNP) complex from the matrix protein M1.[3] Amantadine and rimantadine, with their primary amino groups, effectively occluded this channel.

The Achilles' heel of these drugs is the high rate of viral mutation. Single amino acid substitutions at key positions within the M2 transmembrane domain (positions 26, 27, 30, 31, or 34) can confer high-level resistance.[4] The S31N mutation is the most prevalent in circulating influenza A strains, effectively blocking the binding of amantadine and rimantadine.[2]

This has driven the exploration of new adamantane derivatives with two primary goals:

  • Restoring Activity Against Resistant Strains: By modifying the adamantane core or the attached functional groups, new derivatives can be designed to bind to the mutated M2 channel.

  • Expanding Antiviral Spectrum: While the M2 channel is the classical target, the unique physicochemical properties of the adamantane cage can be leveraged to design inhibitors against other viral targets or even other viruses.[5]

The lipophilicity imparted by the adamantane moiety is a critical feature, enhancing cell membrane permeability and interaction with hydrophobic pockets in viral proteins.[5] The design of novel intermediates, therefore, focuses on creating scaffolds that allow for the strategic placement of functional groups to interact with both wild-type and mutated viral targets. A key intermediate in this endeavor is 2-adamantanone , which provides a versatile anchor point for building more complex and potent antiviral agents.[6]

Design Strategy: From Intermediate to Active Compound

The central hypothesis is that by moving away from the simple 1-aminoadamantane structure and utilizing more complex intermediates, we can create derivatives that overcome steric hindrance in mutated M2 channels or establish new binding interactions. A prominent strategy involves the use of 2-adamantanone to synthesize spirocyclic derivatives. This approach appends a new ring system at the 2-position of the adamantane cage, creating a rigid structure with vectors for functionalization that differ significantly from amantadine.

G cluster_0 Intermediate Synthesis cluster_1 Derivative Synthesis cluster_2 Evaluation Adamantane Adamantane Adamantanone 2-Adamantanone (Key Intermediate) Adamantane->Adamantanone Oxidation (H₂SO₄) Spiro Adamantane-Spiro-Pyrrolidine (Novel Scaffold) Adamantanone->Spiro Multi-step reaction Assay Antiviral & Cytotoxicity Assays (CPE Inhibition) Spiro->Assay Screening Lead Lead Compound (High Selectivity Index) Assay->Lead Data Analysis (IC₅₀, CC₅₀)

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate - 2-Adamantanone

This protocol describes the oxidation of adamantane to 2-adamantanone, a versatile intermediate for further derivatization. The method is based on the procedure reported by Geluk and co-workers, utilizing concentrated sulfuric acid.[7][8]

Materials:

  • Adamantane

  • Concentrated (98%) Sulfuric Acid

  • Ice

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane or Toluene (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and thermometer, add 11 g of 98% sulfuric acid.[9]

  • Addition of Adamantane: While stirring, slowly add 1 g of adamantane to the sulfuric acid.[9]

  • Heating: Heat the mixture to 60°C and maintain this temperature for 4 hours with continuous stirring.[9] The reaction progress can be monitored by gas chromatography if desired.

  • Quenching: After 4 hours, cool the reaction mixture to room temperature and carefully pour it onto 50 g of crushed ice in a beaker. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Neutralization: Cool the acidic solution in an ice bath and slowly neutralize it by adding an aqueous NaOH solution until the pH reaches approximately 9.[9]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like toluene (2 x 50 mL) or dichloromethane.[6][9]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by steam distillation or column chromatography on silica gel to yield pure 2-adamantanone.[6][10]

Expected Outcome: A white crystalline solid. The purity should be confirmed by GC and melting point analysis.

Protocol 2: Synthesis of Adamantane-Spiro-3'-pyrrolidine Derivatives

This protocol outlines a general, multi-step synthesis of a novel adamantane-spiro-pyrrolidine scaffold, which has shown promising antiviral activity.[11] This process starts from the 2-adamantanone intermediate synthesized in Protocol 1.

G Adamantanone 2-Adamantanone Condensation Condensation with Cyanoacetic Ester Adamantanone->Condensation Dinitrile Dinitrile Intermediate Condensation->Dinitrile Hydrolysis Hydrolysis Dinitrile->Hydrolysis Succinimide Adamantanespiro-3'- pyrrolidine-2,5-dione Hydrolysis->Succinimide Reduction Reduction (e.g., LiAlH₄) Succinimide->Reduction FinalProduct Adamantanespiro-3'- pyrrolidine Reduction->FinalProduct

Materials:

  • 2-Adamantanone

  • Ethyl cyanoacetate

  • Ammonium acetate, Acetic acid (for Knoevenagel condensation)

  • Potassium cyanide (KCN)

  • Hydrobromic acid (HBr)

  • Lithium aluminum hydride (LiAlH₄) or other reducing agents

  • Appropriate solvents (e.g., Toluene, Ethanol, Diethyl ether, THF)

Procedure (Conceptual Steps):

  • Knoevenagel Condensation: Condense 2-adamantanone with an active methylene compound like ethyl cyanoacetate to form an unsaturated intermediate.[11]

  • Michael Addition & Hydrolysis: Introduce a second cyano group via Michael addition (e.g., using KCN), followed by hydrolysis and decarboxylation to form a dinitrile intermediate.[11]

  • Cyclization to Succinimide: Treat the dinitrile with a strong acid such as HBr, followed by hydrolysis, to form the adamantanespiro-3'-pyrrolidine-2,5-dione (a succinimide derivative).[11]

  • Reduction to Pyrrolidine: Reduce the succinimide intermediate using a powerful reducing agent like LiAlH₄ in an anhydrous solvent (e.g., THF) to yield the final adamantanespiro-3'-pyrrolidine scaffold.

  • Purification: Each intermediate and the final product must be purified, typically by recrystallization or column chromatography, and characterized by NMR and mass spectrometry.[10][12]

Note on Causality: The spiro-pyrrolidine scaffold is designed to present the crucial amine functionality in a different spatial orientation compared to amantadine. This novel geometry can potentially evade the resistance mechanisms of mutated M2 channels, such as S31N, by establishing different contact points within the channel pore.

Protocol 3: In-Vitro Antiviral and Cytotoxicity Evaluation (CPE Inhibition Assay)

This protocol details the determination of a compound's 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) against an influenza A virus strain using a cytopathic effect (CPE) inhibition assay in MDCK cells.[13]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells[14]

  • Cell Culture Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)[15]

  • Infection Medium (e.g., Serum-free DMEM with TPCK-Trypsin)[13]

  • Influenza A virus stock of known titer (e.g., TCID₅₀/mL)[16]

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red stain solution

  • Neutral Red extraction solution (e.g., 50% ethanol, 1% acetic acid)

  • Microplate reader (540 nm filter)

Procedure:

  • Cell Seeding:

    • Culture MDCK cells according to standard procedures.[17]

    • Trypsinize and prepare a cell suspension.

    • Seed a 96-well plate with 2 x 10⁴ MDCK cells per well in 100 µL of culture medium.[13]

    • Incubate for 24 hours at 37°C with 5% CO₂ to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test compounds in infection medium. A typical starting concentration is 100 µM.

    • Dilute the influenza A virus stock in infection medium to a concentration of 100 TCID₅₀ per 50 µL.[13]

  • Infection and Treatment:

    • Wash the MDCK cell monolayers once with PBS.

    • For Antiviral Assay (IC₅₀): Add 50 µL of the diluted virus to each well.

    • For Cytotoxicity Assay (CC₅₀): Add 50 µL of infection medium (without virus) to each well.

    • Add 50 µL of the serially diluted compounds to the respective wells in triplicate.

    • Include controls: Cell Control (cells + medium only), Virus Control (cells + virus only), and Solvent Control (cells + virus + highest concentration of DMSO).

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂ until CPE is clearly visible (typically 80-100%) in the Virus Control wells.[1][13]

  • Quantification of CPE (Neutral Red Staining):

    • Remove the medium from the plate.

    • Add 100 µL of Neutral Red stain solution to each well and incubate for 2 hours.

    • Wash the wells carefully with PBS to remove excess stain.

    • Add 150 µL of Neutral Red extraction solution to each well and shake for 10 minutes to solubilize the dye.

    • Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • CC₅₀ Calculation: Calculate the percentage of cell viability for each concentration of the compound compared to the cell control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the CC₅₀.[18]

    • IC₅₀ Calculation: Calculate the percentage of CPE inhibition for each concentration of the compound. The formula is: % Inhibition = [(OD_test - OD_virus) / (OD_cell - OD_virus)] x 100. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀.[19]

    • Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates a more promising therapeutic window.[18]

Data Presentation and Structure-Activity Relationship (SAR)

The effectiveness of novel adamantane derivatives is evaluated by comparing their IC₅₀, CC₅₀, and SI values. Below is a representative table summarizing data for a hypothetical series of compounds based on the adamantane-spiro-pyrrolidine scaffold.

Compound IDR-Group on Pyrrolidine NitrogenIC₅₀ (µM) vs. Influenza A (S31N)CC₅₀ (µM) on MDCK cellsSelectivity Index (SI)
Amantadine (Reference)>100>100N/A
Rimantadine (Reference)>100>100N/A
ASP-1 -H25.5>100> 3.9
ASP-2 -CH₃8.195.211.8
ASP-3 -CH₂CH₃12.488.07.1
ASP-4 -CH₂-Phenyl5.265.512.6
ASP-5 -CH₂-(4-F-Phenyl)3.971.318.3

Analysis of Structure-Activity Relationship (SAR):

  • Scaffold Efficacy: The adamantane-spiro-pyrrolidine (ASP) core (ASP-1) demonstrates a baseline activity against the amantadine-resistant S31N strain, which is absent in the reference drugs.

  • N-Alkylation: Small N-alkyl groups, particularly a methyl group (ASP-2), enhance potency compared to the unsubstituted parent compound (ASP-1). This suggests a favorable hydrophobic interaction within the M2 channel.

  • Bulky Substituents: Increasing the alkyl chain length (ASP-3) slightly reduces activity, indicating a potential steric constraint.

  • Aromatic Moieties: The introduction of an N-benzyl group (ASP-4) significantly improves potency. This highlights a key design principle: extending the molecule with an aromatic ring can access additional binding pockets or interactions within the M2 channel that are not utilized by first-generation adamantanes.

  • Electronic Effects: Adding an electron-withdrawing fluorine atom to the phenyl ring (ASP-5) further enhances activity, suggesting that electronic properties of the aromatic substituent can modulate binding affinity. This leads to the highest selectivity index in the series, marking it as a promising lead for further optimization.

Conclusion

The challenge of antiviral resistance necessitates a departure from classical drug scaffolds. By utilizing versatile intermediates like 2-adamantanone, medicinal chemists can construct novel adamantane derivatives with complex, three-dimensional architectures. The adamantane-spiro-pyrrolidine class serves as a prime example of a modern design strategy that successfully restores activity against amantadine-resistant influenza A strains. The detailed synthetic and biological evaluation protocols provided herein offer a robust framework for researchers in the field of drug discovery to develop and screen the next generation of adamantane-based antivirals. The key to future success lies in the iterative process of rational design, chemical synthesis, and rigorous biological testing to identify compounds with high potency and a wide therapeutic window.

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  • The structures of the anti-influenza A drugs amantadine and rimantadine. (n.d.). ResearchGate. Retrieved from [Link]

  • Influenza A Immunoplaque Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. (2011). Voprosy Virusologii. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2023). MDPI. Retrieved from [Link]

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Synthesis of novel amino acids from Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of novel conformationally restricted amino acids derived from Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate . Leveraging the unique "lipophilic bullet" properties of the adamantane scaffold, these protocols focus on generating heterocyclic bioisosteres of glutamate and aspartate (isoxazole- and pyrazole-3-carboxylic acids). These scaffolds are critical in medicinal chemistry for improving blood-brain barrier (BBB) permeability and metabolic stability in neuroactive drug discovery.

Introduction & Chemical Strategy

The Adamantane Advantage

In modern drug design, the "flat land" problem—where drug candidates become increasingly planar and lack three-dimensional complexity—is a major hurdle. The adamantane moiety (tricyclo[3.3.1.1


]decane) serves as a spherical, lipophilic pharmacophore that enhances bioavailability and membrane permeability without introducing toxicity.
The Precursor: A "Push-Pull" Platform

The starting material, This compound (1) , is a reactive 1,3-dicarbonyl equivalent tethered to an


-keto ester. This structure is uniquely suited for divergent synthesis:
  • Electrophilic Sites: The C2 (alpha-keto) and C4 (gamma-keto) positions offer distinct reactivity profiles.

  • Novelty: Converting this scaffold into heterocyclic amino acids creates rigid analogs where the carboxylic acid and amine (or amine-equivalent nitrogen) are held in fixed spatial orientations, crucial for receptor selectivity (e.g., mGluR, NMDA).

Synthetic Pathway Visualization

The following flowchart illustrates the divergent synthesis of isoxazole and pyrazole amino acids from the common precursor.

G Start 1-Adamantyl Methyl Ketone Intermediate Ethyl 4-(adamantan-1-yl) -2,4-dioxobutanoate (1) Start->Intermediate Claisen Condensation Reagent1 Diethyl Oxalate NaOEt/EtOH Reagent1->Intermediate Branch1 Reagent: NH2OH·HCl Intermediate->Branch1 Branch2 Reagent: Hydrazine Intermediate->Branch2 ProductA 5-(Adamantan-1-yl) isoxazole-3-carboxylate Branch1->ProductA Cyclization (Regioselective) ProductB 5-(Adamantan-1-yl) pyrazole-3-carboxylate Branch2->ProductB Paal-Knorr Cyclization FinalA Novel AA 1: Isoxazole Acid ProductA->FinalA LiOH Hydrolysis FinalB Novel AA 2: Pyrazole Acid ProductB->FinalB LiOH Hydrolysis

Figure 1: Divergent synthetic workflow for accessing adamantyl-heterocyclic amino acids.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Precursor 1)

Objective: Large-scale preparation of this compound. Mechanism: Claisen condensation.

Reagents:

  • 1-Adamantyl methyl ketone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.3 eq)

  • Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation of Ethoxide: In a flame-dried 3-neck flask under Argon, dissolve sodium metal (1.3 eq) in anhydrous EtOH to generate fresh NaOEt. Cool to 0°C.

  • Condensation: Add diethyl oxalate (1.2 eq) dropwise over 15 minutes. The solution should turn yellow.

  • Addition of Ketone: Dissolve 1-Adamantyl methyl ketone in minimal EtOH and add dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A thick precipitate (the sodium enolate) will form.

  • Quench: Pour the mixture into ice-cold 1M HCl (excess) to protonate the enolate. Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc.
    

Critical Quality Attribute (CQA): The product exists in equilibrium between keto and enol forms.


 NMR should show a characteristic enolic proton signal around 

14-15 ppm (broad).
Protocol B: Synthesis of Novel Amino Acid 1 (Isoxazole Core)

Target: 5-(adamantan-1-yl)isoxazole-3-carboxylic acid. Rationale: This molecule acts as a conformationally restricted bioisostere of glutamic acid, with the adamantane group providing lipophilic bulk to probe hydrophobic pockets in receptors (e.g., AMPA receptors).

Reagents:

  • Precursor (1) (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.1 eq)
    
  • Ethanol (reflux grade)

Step-by-Step Methodology:

  • Cyclization: Dissolve Precursor (1) in Ethanol (0.2 M concentration). Add Hydroxylamine Hydrochloride.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

    • Mechanistic Insight: The amine of hydroxylamine attacks the C2 ketone (most electrophilic), followed by the oxygen attacking the C4 ketone. This regioselectivity favors the 3-ester-5-adamantyl isomer.

  • Isolation: Cool to RT. Evaporate solvent. Partition residue between water and DCM.

  • Hydrolysis (Ester to Acid): Dissolve the crude ester in THF:Water (3:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.

  • Workup: Acidify to pH 3 with 1M HCl. The free amino acid (carboxylic acid form) will precipitate. Filter and dry.

Data Specification:

ParameterSpecificationNote
Appearance White crystalline solidHigh melting point expected (>200°C)
MS (ESI+) [M+H]+ calc. ~248.1Adamantane fragment often dominates
Yield 65-75% (2 steps)Loss primarily during crystallization
Protocol C: Synthesis of Novel Amino Acid 2 (Pyrazole Core)

Target: 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylic acid. Rationale: Pyrazoles are classic scaffolds in kinase inhibitors and CNS drugs. This variant introduces an H-bond donor (NH) lacking in the isoxazole, altering receptor binding affinity.

Reagents:

  • Precursor (1) (1.0 eq)

  • Hydrazine Monohydrate (

    
    ) (1.1 eq)
    
  • Acetic Acid (catalytic)

  • Ethanol[2][3]

Step-by-Step Methodology:

  • Setup: Dissolve Precursor (1) in Ethanol. Add 3 drops of glacial acetic acid.

  • Addition: Cool to 0°C. Add Hydrazine Monohydrate dropwise (Exothermic).

  • Reaction: Warm to RT and stir for 1 hour, then reflux for 1 hour to ensure dehydration/aromatization.

  • Hydrolysis: Perform saponification using KOH/MeOH (reflux 1 hr) to cleave the ethyl ester.

  • Purification: Acidify carefully. The pyrazole carboxylic acid is amphoteric but will precipitate at its isoelectric point (approx pH 3-4).

Validation & QC Standards

To ensure scientific integrity, the following analytical signatures must be verified:

NMR Interpretation (DMSO- )
  • Adamantane Cage: 15 protons appearing as three distinct multiplets between

    
     1.7 – 2.1 ppm.
    
  • Heterocyclic Proton:

    • Isoxazole:[1][4][5] Singlet at

      
       ~6.5 - 6.8 ppm (C4-H).
      
    • Pyrazole: Singlet at

      
       ~6.4 - 6.7 ppm (C4-H).
      
  • Carboxylic Acid: Broad singlet

    
     11.0 - 13.0 ppm (exchanges with 
    
    
    
    ).
Troubleshooting Guide
  • Issue: Formation of regioisomers (3-adamantyl-isoxazole-5-carboxylic acid).

    • Cause: pH of the reaction medium during cyclization.

    • Solution: For Protocol B, ensure neutral to slightly acidic conditions (buffered) to favor the attack at C2. Basic conditions may promote attack at C4.

  • Issue: Incomplete hydrolysis.

    • Solution: The adamantane group provides steric bulk that may slow down hydrolysis of the adjacent ester. Increase temperature to 50°C during the LiOH step if starting material remains.

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. Link

  • Sidorov, A. A., et al. (2025). "Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine." Russian Journal of Organic Chemistry. (Verified via ResearchGate snippet). Link

  • Liu, J., et al. (2021).[6][7] "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives." Journal of Sciences, Islamic Republic of Iran. Link

  • Makarov, V. A., et al. (2005). "Synthesis of 5-substituted isoxazole-3-carboxylic acids." Journal of Heterocyclic Chemistry.

Sources

Application in Polymer Chemistry for High-Performance Materials: A Detailed Guide to Synthesis, Characterization, and Selection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Ultimate Performance

In the relentless quest for materials that can withstand extreme environments, high-performance polymers (HPPs) represent the pinnacle of polymer chemistry.[1] These materials are indispensable in sectors where failure is not an option, such as aerospace, automotive, and advanced electronics.[2][3] Unlike commodity plastics, HPPs are engineered at a molecular level to deliver exceptional thermal stability, mechanical strength, and chemical resistance.[4] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of three key classes of high-performance polymers: Polyetheretherketone (PEEK), Polyimides (PI), and Aromatic Polyamides (Aramids). We will delve into their underlying chemistry, provide detailed synthesis protocols, compare their critical properties, and outline a systematic approach to their characterization.

I. The Molecular Architecture of Excellence: Structure-Property Relationships

The remarkable properties of high-performance polymers are a direct consequence of their molecular structure.[5] Understanding these relationships is fundamental to selecting and designing materials for specific applications.[6]

Polyetheretherketone (PEEK): The structure of PEEK is characterized by a semi-crystalline backbone of alternating ether and ketone linkages between aromatic rings. The rigid aromatic groups impart high strength and thermal stability, while the ether linkages provide a degree of flexibility, enhancing toughness and processability.[7]

Polyimides (PI): Polyimides are defined by the presence of the imide functional group in their repeat unit. The aromatic imide structure is exceptionally stable, leading to outstanding thermal and oxidative stability, often at the expense of processability due to their rigid, intractable nature.[4]

Aromatic Polyamides (Aramids): Aramids, such as meta-aramids (e.g., Nomex) and para-aramids (e.g., Kevlar), are characterized by amide linkages between aromatic rings. The para-aramids exhibit a highly linear and rigid chain structure, leading to exceptional tensile strength and modulus due to efficient chain packing and intermolecular hydrogen bonding. Meta-aramids have a kinked backbone, resulting in excellent thermal stability and flame resistance, but with lower mechanical strength compared to their para-counterparts.

Below is a diagram illustrating the fundamental structure-property relationships in these polymer classes.

G Structure-Property Relationships in High-Performance Polymers cluster_PEEK PEEK cluster_PI Polyimides cluster_Aramid Aramids PEEK_Structure Structure: - Semi-crystalline - Aromatic backbone - Ether and ketone linkages PEEK_Properties Properties: - High thermal stability - Excellent mechanical strength - Chemical resistance - Biocompatibility PEEK_Structure->PEEK_Properties Flexibility from ether links PI_Structure Structure: - Aromatic imide rings - Rigid backbone PI_Properties Properties: - Exceptional thermal stability - High radiation resistance - Good dielectric properties PI_Structure->PI_Properties Stable imide linkage Aramid_Structure Structure: - Aromatic amide linkages - Linear (para) or kinked (meta) Aramid_Properties Properties: - (Para) Ultra-high tensile strength - (Meta) Excellent flame resistance - High thermal stability Aramid_Structure->Aramid_Properties Hydrogen bonding & chain packing

Caption: Chemical structures dictate the distinct properties of PEEK, Polyimides, and Aramids.

II. Synthesis Protocols: From Monomers to High-Performance Polymers

The synthesis of high-performance polymers requires precise control over reaction conditions to achieve the desired molecular weight and properties. Below are detailed laboratory-scale protocols for the synthesis of PEEK, a representative polyimide (Kapton® type), a meta-aramid (Nomex® type), and a para-aramid (Kevlar® type).

A. Polyetheretherketone (PEEK) Synthesis via Nucleophilic Aromatic Substitution

The industrial synthesis of PEEK is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[8] This mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[9][10]

Protocol: Synthesis of PEEK

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4'-difluorobenzophenone, hydroquinone, and diphenyl sulfone (as a high-boiling solvent).

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen and moisture.

  • Reaction Initiation: While stirring, gradually heat the mixture to 160°C and hold for 2 hours.

  • Polymerization: Increase the temperature to 250°C and maintain for another 2 hours. A noticeable increase in viscosity will occur.

  • Final Polymerization Stage: Further, increase the temperature to 320°C and hold for 1-5 hours, depending on the desired molecular weight. The reaction mixture will become highly viscous.

  • Isolation: Allow the reaction to cool to room temperature. The solidified polymer is then ground into a fine powder.

  • Purification: The powdered polymer is washed sequentially with acetone and deionized water to remove the solvent and any inorganic salts. The purified PEEK is then dried in a vacuum oven at 120-150°C overnight.

B. Polyimide (Kapton® Type) Synthesis via a Two-Step Polycondensation

Aromatic polyimides are commonly synthesized via a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[11][12][13]

Protocol: Synthesis of Poly(pyromellitic dianhydride-co-4,4'-oxydianiline)

  • Poly(amic acid) Formation:

    • In a dry, nitrogen-purged flask, dissolve 4,4'-oxydianiline (ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

    • Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) in small portions while maintaining the temperature below 25°C with gentle stirring.

    • Continue stirring under nitrogen for 8-12 hours at room temperature to form a viscous poly(amic acid) solution.[2]

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

    • Place the film in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration to the polyimide.[3]

The two-step synthesis of polyimides is a versatile method that allows for the processing of the soluble poly(amic acid) precursor before its conversion to the final, often intractable, polyimide.

G Two-Step Polyimide Synthesis Workflow Monomers Dianhydride (PMDA) + Diamine (ODA) Reaction1 Step 1: Polycondensation (Room Temperature) Monomers->Reaction1 Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->Reaction1 PAA Poly(amic acid) Solution (Soluble Precursor) Reaction1->PAA Casting Film Casting / Fiber Spinning PAA->Casting Reaction2 Step 2: Imidization (Thermal or Chemical) Casting->Reaction2 Polyimide Polyimide Product (Insoluble, High-Performance) Reaction2->Polyimide

Caption: The two-step synthesis of polyimides involves the formation of a processable poly(amic acid) intermediate.

C. Meta-Aramid (Nomex® Type) Synthesis

Meta-aramids are produced by the low-temperature polycondensation of a meta-substituted diamine and a diacid chloride.[9]

Protocol: Synthesis of Poly(m-phenylene isophthalamide)

  • Monomer Solution: In a flask under a nitrogen atmosphere, dissolve m-phenylenediamine in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).

  • Polycondensation: Cool the solution in an ice bath and slowly add an equimolar amount of isophthaloyl chloride with vigorous stirring.

  • Polymerization: The reaction is exothermic and proceeds rapidly. Continue stirring for 1-2 hours to ensure complete polymerization. The polymer will precipitate from the solution.

  • Isolation and Purification: The precipitated polymer is collected by filtration, washed thoroughly with water and then methanol to remove unreacted monomers and solvent, and dried in a vacuum oven.

D. Para-Aramid (Kevlar® Type) Synthesis

The synthesis of para-aramids requires specific conditions to handle the rigid-rod nature of the polymer chains.[14][15]

Protocol: Synthesis of Poly(p-phenylene terephthalamide)

  • Solvent System: Prepare a solvent mixture of hexamethylphosphoramide (HMPA) and N-methylpyrrolidone (NMP).[2]

  • Monomer Dissolution: In a dry, nitrogen-purged flask, dissolve p-phenylenediamine in the HMPA/NMP solvent mixture.[2]

  • Polycondensation: Cool the solution and add an equimolar amount of terephthaloyl chloride with efficient stirring. The polymerization occurs rapidly, forming a solid, gel-like mass.[2][16]

  • Precipitation and Washing: The polymer is precipitated by adding the reaction mixture to water in a blender. The resulting fibrous solid is collected by filtration and washed extensively with water and then acetone to remove residual solvents and byproducts.[2]

  • Drying: The purified para-aramid is dried in a vacuum oven at 60-80°C.[2]

  • Fiber Spinning (Conceptual): For fiber formation, the polymer is dissolved in concentrated sulfuric acid and then wet-spun into a coagulation bath.[14][17]

III. Comparative Analysis of High-Performance Polymers

The choice of a high-performance polymer is dictated by the specific demands of the application. The following table provides a comparative overview of the key properties of PEEK, Polyimide, and Aramids.

PropertyPEEKPolyimide (Kapton® Type)Meta-Aramid (Nomex®)Para-Aramid (Kevlar®)
Tensile Strength (MPa) 90-100170-23080-1002800-3600
Tensile Modulus (GPa) 3.62.5-4.55-760-130
Glass Transition Temp. (°C) 143>360~275>370
Melting Point (°C) 343N/A (decomposes)N/A (decomposes)N/A (decomposes)
Continuous Use Temp. (°C) ~250~260-300~220~200
Thermal Conductivity (W/m·K) ~0.25~0.12-0.22~0.04~0.04
Chemical Resistance ExcellentExcellentGoodGood

IV. Characterization Protocols for High-Performance Polymers

Thorough characterization is essential to verify the synthesis and predict the performance of these materials.[18][19][20][21]

A. Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[19][22] For HPPs, identifying the Tg is crucial as it often defines the upper service temperature for amorphous polymers and indicates the onset of significant changes in mechanical properties for semi-crystalline polymers.[23]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. This is critical for defining the absolute upper temperature limit of a material.[23]

B. Mechanical Analysis: DMA
  • Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for characterizing the viscoelastic properties of polymers. It measures the storage modulus (stiffness) and loss modulus (energy dissipation) as a function of temperature, providing a more sensitive determination of the glass transition temperature than DSC.

C. Structural Analysis: FTIR and NMR
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the polymer, confirming the success of the polymerization reaction (e.g., the appearance of imide bands and disappearance of amic acid bands in polyimide synthesis).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and composition of the polymer.[19]

The following diagram outlines a typical workflow for the characterization of a newly synthesized high-performance polymer.

G High-Performance Polymer Characterization Workflow start Synthesized Polymer Sample ftir FTIR Analysis (Functional Group Confirmation) start->ftir nmr NMR Spectroscopy (Structural Verification) start->nmr dsc DSC Analysis (Glass Transition, Melting Point) ftir->dsc Structure Confirmed nmr->dsc Structure Confirmed tga TGA Analysis (Thermal Stability, Decomposition) dsc->tga dma DMA Analysis (Viscoelastic Properties, Tg) tga->dma end Comprehensive Material Profile dma->end

Caption: A logical workflow for the comprehensive characterization of high-performance polymers.

V. Conclusion: Engineering Materials for the Future

The field of high-performance polymers continues to evolve, driven by the demand for materials that push the boundaries of what is possible.[5] PEEK, polyimides, and aramids represent three distinct yet equally important classes of these advanced materials, each with a unique profile of properties derived from its specific chemical architecture. A thorough understanding of their synthesis, structure-property relationships, and characterization is paramount for their effective application and for the development of the next generation of high-performance materials.

VI. References

  • PrepChem.com. Synthesis of poly(p-phenylene terephthalamide). Available at: [Link]

  • Academic Strive. (2019). Poly-Paraphenylene Terephthalamide: A Life Saving Polymer. Available at: [Link]

  • Chemistry For Everyone. (2025). How Is Kevlar Synthesized? [Video]. YouTube. Available at: [Link]

  • VTechWorks. PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Available at: [Link]

  • ResearchGate. Figure 2. Synthesis of poly (p-phenylene terephthalamide). Available at: [Link]

  • National Center for Biotechnology Information. para-Aramid Fibrils. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 68. Available at: [Link]

  • RSC Publishing. (2015). Synthesis and properties of hyperbranched polyimides derived from tetra-amine and long-chain aromatic dianhydrides. RSC Advances. Available at: [Link]

  • Chemistry For Everyone. (2024). How To Manufacture High-Strength Aramid (Kevlar) Fibers. Available at: [Link]

  • Google Patents. US8574474B2 - Process of making para-aramid fibers. Available at:

  • ResearchGate. Mechanism of polycondensation of polyimides. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ResearchGate. (2025). Structure-Property Relationships in Fluorinated Aromatic Polymers for High-Performance Energy Storage Systems. Available at: [Link]

  • Poly Fluoro Ltd. (2024). PEEK Vs Polyimide - Comparing Two of the Toughest Polymers. Available at: [Link]

  • SpringerLink. Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system. Available at: [Link]

  • Polymer Source. Comprehensive Polymer Characterization for Quality Control and Enhanced Performance. Available at: [Link]

  • Tanchain. (2022). Production process of aramid fiber. Available at: [Link]

  • Daken Chemical. Polyimide Synthesis: The Synthesis Mechanism And Applications. Available at: [Link]

  • PEEKCHINA. (2025). What's the Difference Between PEEK's Two Production Routes? Available at: [Link]

  • MDPI. Special Issue : Advances in Structure-Property Relationship of Polymer Materials. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Polymer Characterization Techniques Explained. Available at: [Link]

  • Frontiers. (2023). Polyimide aerogel/aramid fiber composite with high mechanical strength and thermal insulation for thermal protective clothing. Frontiers in Materials. Available at: [Link]

  • Scribd. (2013). Synthesis of Kevlar. Available at: [Link]

  • Harvard University. (2016). Production of Synthetic, Para‐Aramid and Biopolymer Nanofibers by Immersion Rotary Jet‐Spinning. Available at: [Link]

  • ACS Publications. New Insights into the Structure of Poly(p-phenylene terephthalamide) from Neutron Fiber Diffraction Studies. Macromolecules. Available at: [Link]

  • Patsnap. (2025). Thermally Stable Polymers for Aerospace: PEEK vs. Polyimides. Available at: [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Structure–Property Relationship, Glass Transition, and Crystallization Behaviors of Conjugated Polymers. Polymers. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Make Kevlar Parts? [Video]. YouTube. Available at: [Link]

  • RSC Publishing. (2024). Materials designed to degrade: structure, properties, processing, and performance relationships in polyhydroxyalkanoate biopolymers. Polymer Chemistry. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Available at: [Link]

  • U.S. Department of Energy. (2021). Annual Merit Review Efficient Synthesis of Kevlar and Other Fibers from Polyethylene Terephthalate (PET) Waste. Available at: [Link]

  • ResearchGate. Comparative analysis of polyimide and aramid fabrics as arc protective materials. Available at: [Link]

  • BeePlastic. PEEK vs PI vs PPS: Heat Resistance Comparison for Extreme Environments. Available at: [Link]

  • ResearchGate. Characterization of Polymer Materials. Available at: [Link]

  • Journal of Chemical Reviews. (2020). Properties and Applications of Polymers: A Mini Review. Available at: [Link]

  • EAG Laboratories. Characterization of Polymers using Dynamic Mechanical Analysis (DMA). Available at: [Link]

  • Linseis. Melting point, crystallization, and glass transition in polymers. Available at: [Link]

  • Bursa Uludağ University DSpace. Comparison of the mechanical properties of chopped glass, carbon, and aramid fiber reinforced polypropylene. Available at: [Link]

  • YouTube. (2021). Webinar: Polymer Characterization using DSC & TGA. Available at: [Link]

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Application Note: Strategic Ligand Selection & Optimization in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery and process chemistry, the "ligand" is not merely an additive but the primary architect of the reaction coordinate. This guide moves beyond trial-and-error screening, providing a rational framework for using sterically demanding, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos, SPhos). These ligands are essential for facilitating difficult oxidative additions and promoting reductive elimination in high-value C–C and C–N bond formations.

Key Technical Insight: The success of these ligands relies on the formation of a highly active monoligated Pd(0) species.[1] Protocol failure often stems from improper precatalyst activation or misunderstanding the steric parameterization (


) rather than intrinsic reactivity limits.

Mechanistic Logic: The "Monoligated" Imperative

To use these ligands effectively, one must understand that the active catalyst is not


 but 

.
Steric Parameters: Cone Angle vs. Buried Volume

Traditional Tolman Cone Angles are insufficient for modern biaryl ligands. We utilize Percent Buried Volume (


) , which measures the percentage of the coordination sphere occupied by the ligand within a 3.5 Å radius of the metal center.[2]
LigandType

(approx)
Primary Application
SPhos Biaryl Phosphine43.6%Suzuki-Miyaura (Sterically hindered aryl boronic acids).
XPhos Biaryl Phosphine48.4%C–N Coupling (Unactivated aryl chlorides); Suzuki (Heterocycles).
BrettPhos Biaryl Phosphine>50%C–N Coupling (Primary amines, high selectivity).

Trialkyl PhosphineHighStille/Heck (High activity, but air sensitive).
The Catalytic Cycle & Ligand Influence

The diagram below illustrates the critical role of the ligand in stabilizing the unsaturated Pd(0) intermediate and accelerating Reductive Elimination (RE).

CatalyticCycle PreCat Pd(II) Precatalyst (e.g., Pd-G4) ActiveCat Active Monoligated [L-Pd(0)] PreCat->ActiveCat Activation (Base/Reductant) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd + Ar-X (R-Cl/Br/I) OffCycle Off-Cycle Dimers/Pd Black ActiveCat->OffCycle Ligand Dissociation (Instability) TransMet Transmetallation [L-Pd(II)-Ar-Nu] OxAdd->TransMet + Nucleophile-M (Rate Limiting in Suzuki) RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Bulk Accelerates RE RedElim->ActiveCat Regeneration

Figure 1: The Monoligated Catalytic Cycle. Note that bulky ligands accelerate the step from Transmetallation to Reductive Elimination but must be balanced to prevent inhibition of Oxidative Addition.

Protocol: High-Throughput Ligand Screening (Microscale)

Objective: Rapidly identify the optimal Ligand/Base/Solvent combination for a specific substrate pair. Scale: 20–50 µmol (reaction vial or 96-well plate).

Reagent Selection Strategy
  • Palladium Source: Do NOT use

    
     or 
    
    
    
    for screening bulky ligands. The dba ligand inhibits the reaction, and
    
    
    competes for the metal center.
    • Recommendation: Use Pd-G3 or Pd-G4 Precatalysts (e.g., XPhos-Pd-G4). These contain the ligand pre-bound and activate rapidly upon base addition.

  • Base Matrix: Screen one weak base (

    
     or 
    
    
    
    ) and one strong base (
    
    
    or
    
    
    ).
  • Solvent: 1,4-Dioxane (standard), t-Amyl Alcohol (green/high boiling), and Toluene.

Step-by-Step Workflow (Glovebox or Schlenk Line)
  • Stock Solution Prep: Prepare stock solutions of the electrophile and nucleophile in the chosen solvent.

  • Catalyst Dosing:

    • Add the Pd-Precatalyst (typically 1–2 mol%) to the reaction vial.

    • Crucial: If not using a G3/G4 precatalyst, mix

      
       and Ligand (1:1.2 ratio) in solvent and stir for 5 mins before adding substrates to generate the active species.
      
  • Substrate Addition: Add the electrophile and nucleophile solutions.

  • Base Addition: Add the base (solid or solution) last.

  • Reaction: Seal and heat to 80–100°C.

    • Time: 1 hour is usually sufficient for highly active Buchwald ligands.

  • Analysis: Quench with dilute acid (or water), filter through a silica plug, and analyze via UPLC/MS.

Reaction Optimization & Troubleshooting

Once a "hit" ligand is identified, optimization focuses on suppressing side reactions.

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst poisoning or failure to activate.Switch to a G4 precatalyst; Ensure strict anaerobic conditions (

kills

).
Dehalogenation (Ar-H)

\beta$-Hydride elimination from solvent/nucleophile.
Switch solvent to Toluene or DMF; Increase steric bulk of ligand (e.g., switch XPhos

tBuXPhos).
Protodeboronation (Ar-B

Ar-H)
Paradox of Bulk: Bulky ligands can accelerate protodeboronation in Suzuki coupling [1].[3]Use less bulky ligands (e.g., SPhos instead of XPhos); Add water (5–10% v/v) to facilitate transmetallation over deboronation.
Pd Black Formation Ligand instability or insufficient loading.Increase L:Pd ratio to 2:1; Lower temperature.
Decision Logic for Ligand Selection

DecisionTree Start Substrate Class CN C-N Coupling Start->CN CC C-C Coupling (Suzuki/Negishi) Start->CC PrimAmine Primary Amine CN->PrimAmine SecAmine Secondary Amine CN->SecAmine Heterocycle Heterocycle CN->Heterocycle Hindered Sterically Hindered CC->Hindered General General Purpose CC->General Brett BrettPhos PrimAmine->Brett Ru RuPhos SecAmine->Ru tBuX tBuXPhos Heterocycle->tBuX SPhos SPhos Hindered->SPhos XPhos XPhos General->XPhos

Figure 2: Ligand Selection Decision Tree. Select the ligand architecture based on the specific steric and electronic demands of the nucleophile.

References & Grounding

  • Mechanistic Role of Bulky Ligands: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.[3]

    • Source: ACS, Journal of the American Chemical Society.

  • Buchwald Ligand Screening Kits & Protocols: User Guide for Buchwald-Hartwig Amination.

    • Source: Sigma-Aldrich (Merck).

  • Precatalyst Technology: Palladium Precatalysts for Cross-Coupling.

    • Source: MIT (Buchwald Lab) / Sigma-Aldrich.

  • Percent Buried Volume (

    
    ): Quantifying Steric Effects in Organometallic Chemistry.
    
    • Source: RSC, Chemical Communications.

Sources

Application Notes & Protocols: Asymmetric Hydrogenation of Diketoesters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Diols

In the landscape of pharmaceutical synthesis and fine chemical production, the stereocontrolled synthesis of chiral molecules is paramount. Chiral 1,2- and 1,3-diols are fundamental building blocks for a vast array of biologically active compounds, including anti-inflammatory agents, antibiotics, and cardiovascular drugs.[1][2] Asymmetric hydrogenation of diketoesters stands out as one of the most efficient, atom-economical, and scalable methods to access these valuable intermediates with high enantiopurity.[1][2] This guide provides an in-depth exploration of the principles, practical execution, and optimization of this critical transformation for researchers, scientists, and professionals in drug development.

This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offering insights grounded in mechanistic understanding and extensive field application. The protocols herein are designed to be self-validating, providing a robust framework for achieving high stereoselectivity and yield.

Core Principles: Mechanism and Stereocontrol

The asymmetric hydrogenation of a diketoester to a chiral hydroxyketone or diol is a sophisticated process governed by the intricate interplay between the substrate, a chiral catalyst, and molecular hydrogen. The most successful catalysts are typically based on Ruthenium (Ru) or Iridium (Ir), complexed with carefully designed chiral ligands.[1][2]

The Noyori-Type Mechanism: A Metal-Ligand Cooperative Effort

A foundational concept in this field is the Noyori asymmetric hydrogenation, which often proceeds through a "metal-ligand cooperative mechanism".[3] In this pathway, both the metal center and the chiral ligand play active roles in the transition state.

For the widely used Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst system, the reaction is initiated by the coordination of the ketone's carbonyl oxygen to the ruthenium center.[4] A hydride (H⁻) from the metal and a proton (H⁺) from a protic solvent or a ligand N-H bond are then transferred to the carbonyl oxygen and carbon, respectively, in a concerted, six-membered pericyclic transition state.[3] The rigid, atropisomeric C₂ symmetry of the BINAP ligand creates a well-defined chiral pocket, sterically forcing the substrate to adopt a specific orientation. This precise geometric constraint ensures that the hydride is delivered to only one of the two prochiral faces of the carbonyl group, resulting in a high degree of enantioselectivity.[4]

Noyori_Mechanism cluster_0 Catalytic Cycle Substrate R(CO)R' TS Transition State [LRu-H---O=C] Substrate->TS Coordination Catalyst_H [LRu-H] Catalyst_H->TS Product_Complex [L*Ru-O-CH(R)R'] TS->Product_Complex Hydride Transfer Product_Complex->Catalyst_H Regeneration with H₂ Product R-CH(OH)-R' Product_Complex->Product Release H2 H₂

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Dynamic Kinetic Resolution (DKR)

For α-substituted β-diketoesters, which possess a chiral center that can racemize, Dynamic Kinetic Resolution (DKR) is a particularly powerful strategy.[5] In DKR, the catalyst selectively hydrogenates one enantiomer of the rapidly equilibrating substrate much faster than the other.[5] This process allows for the theoretical conversion of 100% of the racemic starting material into a single, highly enantioenriched diastereomer of the product, far surpassing the 50% yield limit of a classical kinetic resolution.[3][5] The success of DKR hinges on the rate of racemization of the substrate being significantly faster than the rate of hydrogenation.[5]

DKR_Workflow cluster_workflow Dynamic Kinetic Resolution (DKR) Process Racemate Racemic Substrate (R)-Substrate ⇌ (S)-Substrate Fast_Reaction (S)-Substrate + [Cat*] (Fast) Racemate->Fast_Reaction k_fast Slow_Reaction (R)-Substrate + [Cat*] (Slow) Racemate->Slow_Reaction k_slow Product Single Enantiomer Product Fast_Reaction->Product Slow_Reaction->Product

Caption: Principle of Dynamic Kinetic Resolution (DKR).

Catalyst Selection: A Comparative Overview

The choice of catalyst is the most critical parameter for achieving high performance. Both Ruthenium and Iridium-based systems have proven to be highly effective, each with its own set of preferred ligands and substrate scope.

Catalyst SystemChiral Ligand ExamplesTypical SubstratesKey Advantages
Ruthenium (Ru) BINAP, Tol-BINAP, SYNPHOSβ-Diketones, α-Alkyl-β-ketoestersWell-established, robust, excellent for DKR of β-ketoesters.[3][4]
Iridium (Ir) SpiroPAP, f-Amphol (P,N,O-type)Aromatic ketones, cyclic ketonesExtremely high activity (TON up to 297,000), excellent enantioselectivity.[2][6]

Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. High-pressure hydrogenation is hazardous and should only be performed by trained personnel using a certified high-pressure reactor in a designated area. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Asymmetric Hydrogenation of a β-Diketone using a Ru-BINAP Catalyst

This protocol is a generalized procedure based on the principles established by Noyori and is adaptable for various β-diketoester substrates.[4]

Materials:

  • [RuCl₂(benzene)]₂ or similar Ru precursor

  • (R)- or (S)-BINAP (or a derivative like Tol-BINAP)

  • β-Diketone substrate

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Catalyst Precursor Preparation (in situ):

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(benzene)]₂ (1 mol%) and the chosen chiral BINAP ligand (2.2 mol%).

  • Add anhydrous, degassed solvent (e.g., Methanol) to dissolve the components.

  • Stir the mixture at room temperature for 10-30 minutes. The solution should become homogeneous. This forms the active catalyst precursor.[4]

Hydrogenation Reaction:

  • To the flask containing the catalyst solution, add the β-diketone substrate (100 mol%).

  • Carefully transfer the reaction mixture to a high-pressure autoclave that has been purged with an inert gas.

  • Seal the autoclave and purge the system several times with low-pressure hydrogen before pressurizing to the desired level (e.g., 10-100 atm).[4]

  • Heat the reaction to the desired temperature (e.g., 25-80 °C) and stir vigorously.[4]

  • Monitor the reaction progress by checking hydrogen uptake and/or by taking aliquots (after safely depressurizing and purging the system) for analysis by TLC, GC, or HPLC.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.

  • Purge the vessel with an inert gas before opening.

  • The crude product can be purified by column chromatography on silica gel.

Product Analysis:

  • Conversion: Determined by ¹H NMR or GC analysis of the crude reaction mixture.

  • Enantiomeric Excess (ee%): Determined by chiral HPLC or chiral GC analysis, comparing the product to a racemic standard.

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient hydrogen pressure; Poor quality solvent/reagents.Ensure all reagents and solvents are anhydrous and degassed. Verify the integrity of the catalyst precursor. Increase hydrogen pressure or reaction time.
Low Enantioselectivity (ee%) Incorrect catalyst/ligand for the substrate; Racemization of the product; Reaction temperature too high.Screen different chiral ligands. Run the reaction at a lower temperature. Check the pH of the reaction mixture; acidic or basic conditions can sometimes cause product racemization.
Side Product Formation Over-reduction; Substrate decomposition.Lower the reaction temperature or hydrogen pressure. Reduce the reaction time. Ensure the substrate is stable under the reaction conditions.

Concluding Remarks

The asymmetric hydrogenation of diketoesters is a powerful and reliable method for the synthesis of enantiomerically enriched chiral diols and related structures. The selection of the appropriate catalyst and careful optimization of reaction conditions are key to achieving high yields and stereoselectivities. The protocols and insights provided in this guide offer a robust starting point for researchers aiming to leverage this technology in their synthetic endeavors. With a solid mechanistic understanding and meticulous experimental technique, this reaction can be a cornerstone of any synthetic chemist's toolkit for producing high-value, chiral molecules.

References

  • ResearchGate. (n.d.). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution | Request PDF. Retrieved from [Link]

  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • Genêt, J. P. (n.d.). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Retrieved from [Link]

  • Farkas, G., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. Retrieved from [Link]

  • Wang, D., et al. (2021). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. PubMed Central. Retrieved from [Link]

  • Morris, R. H. (2010). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. National Institutes of Health. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. Retrieved from [Link]

  • Reek, J. N. H., & de Vries, J. G. (2015). Tutorial Supramolecular Catalysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Column Chromatography & Purification of Adamantane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Adamantane Paradox"

Adamantane (


) and its derivatives (e.g., Memantine, Amantadine, Rimantadine) present a unique chromatographic challenge: they are highly lipophilic  and structurally rigid, yet spectroscopically invisible  in standard UV ranges.

Successful purification requires a shift from standard "run-and-done" protocols to a targeted engineering of the stationary phase interactions and detection modalities. This guide addresses the three critical failure points in adamantane chromatography: Detection Limits , Amine Tailing , and Solubility Mismatch .

Decision Matrix: Workflow Selector

Before selecting a column, determine your workflow based on your compound's functionalization.

AdamantaneWorkflow Start Compound Type Pure Pure Hydrocarbon (Adamantane/Biadamantane) Start->Pure Amine Amino-Adamantane (Memantine/Amantadine) Start->Amine Funct Other Functionalization (Alcohols/Ketones) Start->Funct GC GC-FID (Preferred) Pure->GC Volatile? LC_Pure Flash/HPLC Detector: RI or ELSD Column: C18 Pure->LC_Pure Non-volatile Deriv Derivatization (FMOC) Detector: UV (265nm) Amine->Deriv Trace Analysis? Prep Reverse Phase (High pH) Detector: ELSD/MS Column: C18 (Base Deactivated) Amine->Prep Purification? Stain Stain: KMnO4 or Iodine Funct->Stain TLC Check LC_Funct Normal Phase (Hexane/EtOAc) Funct->LC_Funct Separation

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on adamantane functionalization.

Critical Parameters & Conditions

A. Stationary Phase Selection

Standard Silica (Normal Phase) is often insufficient for amino-adamantanes due to severe tailing caused by silanol interactions.

Phase TypeSuitabilityTechnical Notes
C18 (ODS) High The Gold Standard. The adamantane cage is highly hydrophobic (

). Strong retention allows for high organic loading, improving solubility.
C8 (Octyl) MediumUse only if the compound is too strongly retained on C18 (retention factor

).
Silica (NP) LowOnly for non-amine derivatives (ketones/esters). Requires non-polar mobile phases (Hexane/DCM).
Phenyl-Hexyl HighExcellent for separating structural isomers of adamantane derivatives due to

-interaction differences if aromatic groups are present.
B. Mobile Phase Engineering (The "Anti-Tailing" Strategy)

Most adamantane drugs are primary amines (


). At neutral pH, they are protonated cations that bind irreversibly to residual silanols on the column, causing "shark fin" peaks.

Recommended Mobile Phase Systems:

  • High pH Reverse Phase (Preferred for Prep):

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • Solvent B: Acetonitrile.[1][2][3][4][5]

    • Mechanism:[1][2][6] At pH 10, the amine is deprotonated (neutral), reducing silanol interaction and improving peak symmetry. Ensure your column is rated for pH 10 (e.g., Hybrid Silica).

  • Low pH Ion-Pairing (Preferred for Analytical):

    • Buffer: 0.1% TFA (Trifluoroacetic acid) or Formic Acid in Water.

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Mechanism:[1][2][6] The acid suppresses silanol ionization (

      
       becomes 
      
      
      
      ) and forms an ion pair with the amine, sharpening the peak.
C. Detection (The "Invisibility" Problem)

Adamantane lacks a conjugated


-system.
  • UV 254 nm: Useless.

  • UV 200-210 nm: Possible but risky. Solvents must be HPLC-grade to avoid baseline noise.

  • ELSD (Evaporative Light Scattering): Highly Recommended. Universal detection for non-volatiles.

    • Warning: Adamantane itself sublimes. If using ELSD, keep the drift tube temperature low (<40°C) to prevent sample loss inside the detector.

  • RI (Refractive Index): Good for isocratic runs only.

Troubleshooting Hub

Q1: My compound is not showing up on the chromatogram (UV Detector).

Diagnosis: Lack of chromophore.[7] Solution:

  • Switch Detector: Use ELSD or RI.

  • Derivatize: If you must use UV, react the amine with FMOC-Cl (See Protocol below). This attaches a UV-active fluorenyl group.

  • Wavelength Drop: Try 205 nm, but ensure you are using Acetonitrile (cutoff 190 nm) and NOT Methanol (cutoff 205 nm) or Acetone (cutoff 330 nm).

Q2: The peak is tailing badly (Asymmetry factor > 2.0).

Diagnosis: Silanol interaction with the amine group. Solution:

  • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

  • Increase Ionic Strength: Use 20-50 mM Ammonium Acetate instead of pure water.

  • Switch Column: Use a "Base-Deactivated" or "End-capped" C18 column.

Q3: I see "Ghost Peaks" in my gradient.

Diagnosis: Contaminated solvents or "System Peaks" at low UV wavelengths. Solution: At 200-210 nm, even trace impurities in solvents absorb light. Use "LC-MS Grade" solvents. Run a blank gradient to subtract the baseline.

Q4: My adamantane derivative precipitated on the column.

Diagnosis: Solubility mismatch. Adamantanes are hydrophobic. Solution: Do not start at 0% Organic. Start the gradient at 30-40% Acetonitrile . Ensure the sample is dissolved in the starting mobile phase (or DMSO if necessary), not pure organic solvent, to prevent "shock precipitation" upon injection.

Standard Operating Protocol: FMOC Derivatization

For converting invisible amino-adamantanes (Memantine/Amantadine) into UV-detectable species.

Reagents:

  • Borate Buffer (0.2 M, pH 8.5 - 9.0)

  • FMOC-Cl (9-fluorenylmethyl chloroformate) solution (10 mM in Acetonitrile)

  • HPLC Mobile Phase (ACN / Water)[4]

Workflow:

  • Mix: Combine 100 µL of Sample + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl solution.

  • Incubate: Vortex and let stand at 30°C for 20 minutes .

  • Quench: Add 50 µL of 1M HCl (to stop reaction and neutralize excess borate).

  • Inject: Inject directly onto C18 HPLC. Detect at 265 nm (FMOC

    
    ).
    

TLC Visualization Stain (Alternative): For quick qualitative checks, use Iodine Vapor or Modified Dragendorff’s Reagent .

  • Iodine:[6][8] Place plate in a jar with solid iodine crystals. Adamantanes turn brown.

  • KMnO4: Dip plate in basic KMnO4 solution. Adamantanes appear as yellow spots on a purple background.

References

  • Narola, B., et al. (2010). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene.[2] Scientia Pharmaceutica. Link

  • United States Pharmacopeia (USP). Memantine Hydrochloride Monographs. USP-NF. (Standardizes tailing factors NMT 2.0 and resolution requirements). Link

  • Sobczak, A., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method.[4][9] Drug Development and Industrial Pharmacy.[4][9] (Details on complexation for detection). Link

  • Reach Devices. TLC Stains and Visualization Methods. (Protocols for Iodine and Permanganate staining of non-UV compounds). Link

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. (Strategies for separating structural isomers). Link

Sources

Technical Support Center: Synthesis of 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 (Senior Scientist)

Subject: Troubleshooting Side Reactions in Claisen/Dieckmann Condensations & Enolate Alkylation

Introduction

Welcome to the Advanced Synthesis Support Hub. The construction of 1,3-dicarbonyl scaffolds (β-keto esters/diketones) is a cornerstone of organic synthesis, yet it is plagued by the ambident nature of enolates and the reversibility of the condensation steps. This guide addresses the three most common failure modes: Regioselectivity (O- vs. C-attack) , Retro-Claisen Cleavage , and Unwanted Homocoupling .

Module 1: Regioselectivity Diagnostics (O- vs. C-Alkylation)

User Issue: "I am attempting to alkylate my


-keto ester, but NMR indicates I have formed an enol ether (O-alkylation) instead of the desired C-alkylated product."
Root Cause Analysis: HSAB Theory & Solvation

Enolates are ambident nucleophiles.[1][2] The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and the solvation state of the ion pair.

  • Oxygen (Hard Nucleophile): High charge density. Favored by "hard" electrophiles and conditions that separate the cation from the enolate (naked anions).

  • Carbon (Soft Nucleophile): The HOMO is centered on carbon. Favored by orbital control and tight ion pairing.

Troubleshooting Protocol
VariableCondition Favoring O-Alkylation (Avoid)Condition Favoring C-Alkylation (Target)
Electrophile Hard (e.g., silyl chlorides, sulfonates, MOM-Cl)Soft (e.g., alkyl iodides, benzyl bromides, allyl halides)
Solvent Polar Aprotic (DMSO, HMPA, DMF)Non-polar / Protic (THF, t-BuOH)
Counter-ion

,

(Large radius, loose pair)

(Small radius, tight coordination)
Additives Crown Ethers (18-crown-6), CryptandsComplexing agents usually avoided
Pathway Visualization

The following diagram illustrates the decision matrix for enolate reactivity.

EnolateReactivity Start Enolate Intermediate Decision Solvent & Cation Environment Start->Decision PathO Separated Ion Pair (Polar Aprotic / K+ / Crown Ether) Decision->PathO Charge Control PathC Tight Ion Pair (Non-polar / Li+) Decision->PathC Orbital Control ProdO O-Alkylation (Enol Ether) PathO->ProdO ProdC C-Alkylation (1,3-Dicarbonyl) PathC->ProdC

Figure 1: Bifurcation of enolate reactivity based on solvation and cation effects.

Module 2: Stability & Cleavage (The Retro-Claisen)

User Issue: "My reaction reaches partial conversion, but upon prolonged stirring or workup, the product disappears or reverts to starting materials."

Root Cause Analysis: Nucleophilic Cleavage

The Claisen condensation is reversible.[3][4] The "Retro-Claisen" occurs when a nucleophile (often the alkoxide base) attacks the ketone carbonyl of the product (the


-position) rather than the ester, causing C-C bond cleavage. This is common with non-enolizable 

-keto esters or when using sterically unhindered alkoxides.
Diagnostic Checklist
  • Are you using a full equivalent of base?

    • Requirement: You need

      
       equiv. of base to deprotonate the product at the acidic methylene position (pKa ~11). This forms the stable enolate, protecting the ketone from nucleophilic attack and driving the equilibrium forward [1].
      
  • Is the nucleophile too small?

    • Fix: Switch from

      
       or 
      
      
      
      to bulky bases like LDA or LiHMDS (Lithium Hexamethyldisilazide) to prevent nucleophilic attack on the ketone.
Mechanism of Failure

RetroClaisen Prod Beta-Keto Ester (Product) Attack Nu- Attack on Ketone Carbonyl Prod->Attack + Alkoxide Inter Tetrahedral Intermediate Attack->Inter Cleave C-C Bond Cleavage Inter->Cleave Result Two Esters (Starting Material) Cleave->Result

Figure 2: The Retro-Claisen pathway where nucleophilic attack destroys the C-C bond.

Module 3: Advanced Protocol (Soft Enolization)

User Issue: "I cannot use strong bases like LDA due to sensitive functional groups, but NaOEt is causing transesterification/scrambling."

Solution: Magnesium Chloride ( ) Mediated Acylation

This is the "Gold Standard" for mild synthesis of


-keto esters. It utilizes soft Lewis acid catalysis to generate a magnesium enolate, which is stable enough to prevent O-acylation but reactive enough to couple with acid chlorides or activated imidazolides [2].

Advantages:

  • No O-Acylation: The Mg chelate enforces C-selectivity.

  • Mild Conditions: Runs at

    
     to RT; compatible with many functional groups.
    
  • Cheap Reagents: Uses anhydrous

    
     and Triethylamine (
    
    
    
    ).
Standard Operating Procedure (SOP)
StepActionMechanistic Rationale
1 Suspend anhydrous

(1.0 eq) in dry MeCN or THF.
Provides the Lewis Acid template.
2 Add Potassium Malonate (half-ester) or Keto-ester precursor.The substrate.[5][6]
3 Cool to

, add

(2.0 eq). Stir 30 min.
Generates the "Soft" Magnesium Enolate.
4 Add Acid Chloride (R-COCl) dropwise.The electrophile. Mg coordinates both partners.
5 Warm to RT and stir (Acidify with 1N HCl to quench).Decarboxylation (if using malonate) or final product release.[7]
Workflow Visualization

MgCl2Protocol Reagents MgCl2 + Malonate/Ester + Et3N Complex Magnesium Enolate (Chelated Intermediate) Reagents->Complex Soft Enolization Addition Add Acid Chloride (R-COCl) Complex->Addition Coupling C-Acylation Addition->Coupling Directed Attack Quench Acid Hydrolysis (-CO2 if malonate) Coupling->Quench Final Beta-Keto Ester Quench->Final

Figure 3: The Magnesium Chloride mediated soft-enolization workflow.

FAQ: Rapid Diagnostics

Q: Why do I get the "homocoupling" product in my crossed-Claisen reaction?

  • A: You are likely mixing both esters with the base simultaneously. The enolizable ester reacts with itself faster than the cross-partner.

  • Fix: Use Kinetic Control . Pre-form the enolate of the ketone/ester with LDA at

    
    , then add the second ester (the electrophile) slowly. Alternatively, use a non-enolizable partner (e.g., benzoate, oxalate) in excess.
    

Q: My Dieckmann condensation yields a polymer instead of a ring.

  • A: This is a concentration issue. Intermolecular reaction (polymerization) competes with intramolecular reaction (cyclization).

  • Fix: Use High Dilution conditions. Add the diester solution very slowly (via syringe pump) to a dilute solution of the base. This ensures the probability of the chain end finding its own tail is higher than finding another molecule.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of magnesium enolates of malonic acid half esters. Journal of Organic Chemistry, 50(15), 2622–2624.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Nakatsuji, H., et al. (2009).[8][9] General, Robust, and Stereocomplementary Preparation of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Disubstituted 
    
    
    
    -Unsaturated Esters.[8] Organic Letters, 11(19), 4258–4261.

Sources

Improving the yield of Claisen condensation with bulky electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #CC-8842: Optimization of Yields with Sterically Demanding Electrophiles

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Critical)

Executive Summary & Triage

Welcome to the Advanced Synthesis Support Center. You are likely experiencing stalled conversion or rapid reversion (retro-Claisen) when attempting to couple bulky partners (e.g.,


-branched enolates or 

-butyl esters).

With bulky electrophiles, the standard mechanism fails due to two competing factors:

  • Kinetic Barrier: The steric wall prevents the nucleophilic attack on the carbonyl.

  • Thermodynamic Reversal: The resulting

    
    -keto ester is sterically crowded, driving the equilibrium backward (Retro-Claisen) unless the product is immediately trapped.
    

This guide provides a tiered troubleshooting protocol, moving from kinetic control strategies to Lewis-acid mediated bypasses.

Diagnostic Workflow

Before altering your setup, determine your failure mode using the decision matrix below.

ClaisenDecisionMatrix Start Start: Low Yield CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckProd Is Product Forming then Decomposing? CheckSM->CheckProd No (Complex Mixture) PathA Kinetic Issue: Nucleophile cannot approach CheckSM->PathA Yes (No Reaction) PathB Thermodynamic Issue: Retro-Claisen dominates CheckProd->PathB Yes SolA Solution A: Switch to LiHMDS (See Protocol 1) PathA->SolA Moderate Sterics SolC Solution C: TiCl4 Mediated (See Protocol 2) PathA->SolC Extreme Sterics SolB Solution B: Stoichiometric Deprotonation (Increase Base Equiv) PathB->SolB SolA->SolC If Sol A Fails

Figure 1: Diagnostic flowchart for identifying whether the yield loss is due to kinetic barriers (sterics) or thermodynamic reversibility.

Technical Modules & Protocols
Module A: The Kinetic Enolate Strategy (LiHMDS)

Use Case: Moderate steric hindrance where standard alkoxides (NaOEt/KOtBu) fail to generate the enolate quantitatively or cause transesterification.

The Logic: Lithium Hexamethyldisilazide (LiHMDS) is the superior base for bulky Claisen condensations for three reasons:

  • Steric Bulk: It is too bulky to act as a nucleophile, preventing direct attack on the ester (a common side reaction with LDA).[1]

  • Aggregation State: LiHMDS exists largely as monomers/dimers in THF, whereas LDA forms stable tetramers. This makes LiHMDS kinetically faster at deprotonating crowded esters.

  • Irreversibility: It allows for pre-formation of the enolate at -78°C, separating the enolization step from the condensation step.

Protocol 1: LiHMDS-Mediated Crossed Claisen Standard Scale: 1.0 mmol

ReagentEquivalentsRole
Ester A (Nucleophile)1.0Enolate precursor
LiHMDS (1.0 M in THF)1.1 - 1.2 Base (Must be excess)
Ester B (Electrophile)1.2Bulky partner
THF (Anhydrous)[0.2 M]Solvent

Step-by-Step:

  • Enolization: Cool a solution of LiHMDS (1.2 mmol) in THF (3 mL) to -78°C under Argon.

  • Addition 1: Add Ester A (1.0 mmol) dropwise. Stir for 30-45 mins. Critical: Ensure complete enolization before adding the electrophile.

  • Addition 2: Add the bulky Ester B (1.2 mmol) neat or in minimal THF.

  • The Trap: Allow the reaction to warm slowly to 0°C.

    • Troubleshooting: If yield is still low, add 5.0 eq of LiCl during step 1. LiCl breaks up lithium aggregates, increasing the "nakedness" and reactivity of the enolate.

  • Quench: Pour into cold saturated NH₄Cl.

Module B: The Lewis Acid Bypass (TiCl₄)

Use Case: "Impossible" substrates where the electrophile is extremely bulky (e.g.,


-quaternary centers) or the enolate is unstable.

The Logic: Standard basic conditions rely on a charge-charge interaction. The Mukaiyama-Claisen approach uses Titanium(IV) chloride to:

  • Activate the Electrophile: TiCl₄ coordinates to the ester carbonyl, making it hyper-electrophilic.

  • Template Effect: It can coordinate both the enolate and the electrophile, bringing them into proximity despite steric repulsion.

  • Soft Enolization: Using TiCl₄/Amine allows enolization at higher temperatures without decomposition.

Protocol 2: TiCl₄/Bu₃N Mediated Condensation

ReagentEquivalentsRole
Ester (Nucleophile)1.0Substrate
Acid Chloride (Electrophile)1.2Note: Use Acid Chloride instead of Ester
TiCl₄2.2Lewis Acid Mediator
Tributylamine (Bu₃N)2.4Soft Base

Step-by-Step:

  • Activation: Dissolve the Acid Chloride (1.2 equiv) and Ester (1.0 equiv) in CH₂Cl₂ at 0°C .

  • Lewis Acid Addition: Add TiCl₄ (2.2 equiv) dropwise. The solution will likely turn yellow/orange (formation of Ti-complex).

  • Soft Enolization: Add Bu₃N (2.4 equiv) dropwise.

    • Observation: The mixture may darken. This generates the titanium enolate in situ.

  • Reaction: Stir at 0°C to Room Temperature for 1-3 hours.

  • Workup: Quench with water. The product will be the

    
    -keto ester (or diketone if using ketone nucleophile).[2][3][4]
    
Frequently Asked Questions (Troubleshooting)

Q: I see the product forming by TLC, but it disappears after overnight stirring. Why? A: You are witnessing the Retro-Claisen reaction. The Claisen condensation is an equilibrium:



In bulky systems, the 

-keto ester is sterically strained, pushing the equilibrium to the left (starting materials). The Fix: You must drive the reaction by deprotonating the product. The

-keto ester is acidic (

). Ensure you have enough base to form the stable enolate of the product. Do not let the reaction sit too long without this driving force.

Q: Can I use LDA instead of LiHMDS? A: For non-bulky esters, yes. For bulky esters, no . LDA is smaller and can act as a nucleophile, attacking the bulky ester to form a diisopropyl amide byproduct. LiHMDS is too sterically hindered to attack the carbonyl directly, acting exclusively as a base.

Q: My yield is stuck at 50%. What is happening? A: You likely have a stoichiometry error regarding the "Proton Transfer." Formation of the


-keto ester consumes the ethoxide/alkoxide leaving group. However, the reaction is only driven forward if that alkoxide deprotonates the product. If you use only 1.0 equivalent of base, the alkoxide generated is consumed by the proton transfer, stopping the reaction at 50% conversion (at best).
The Fix:  Always use at least 2.0 equivalents of base  (if using alkoxides) or 1.1+ equivalents of LiHMDS  (where the base is consumed in the first step, but the final deprotonation is handled by the leaving group or excess base).
Mechanistic Visualization

Understanding the "Template Effect" in Ti-mediated condensation helps justify the use of harsh Lewis Acids.

TiCl4Mechanism Ti TiCl4 Complex 6-Membered Transition State Ti->Complex Coordinates Ester Bulky Electrophile Ester->Complex Activates C=O Enolate Silyl/Ti Enolate Enolate->Complex Nu Attack Product Beta-Keto Ester Complex->Product Collapse

Figure 2: The Titanium(IV) "Template Effect" brings the bulky electrophile and nucleophile together in a structured transition state, overcoming entropic and steric penalties.

References
  • LiHMDS vs.

    • Collum, D. B. "The Solution Structures of Lithium Amides and Enolates." Accounts of Chemical Research, 1993.

  • TiCl4 Mediated Claisen (Mukaiyama-Claisen)

    • Tanabe, Y., et al. "TiCl4–Bu3N-Mediated Crossed Claisen Condensation."[5] Journal of Organic Chemistry, 1997.

  • Retro-Claisen Thermodynamics

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Chapter 27: Thermodynamic control in carbonyl condensations).

  • Use of LiCl Additives

    • Seebach, D. "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylation." Angewandte Chemie International Edition, 1988.

Sources

Technical Support Center: LC-MS Method Development for Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this class of compounds. Adamantane's rigid, bulky, and often lipophilic structure requires a nuanced approach to LC-MS method development.[1][2] This document provides field-proven insights, troubleshooting guides, and validated starting points to streamline your experimental workflow and ensure data integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when beginning method development for adamantane-containing molecules.

Q1: Which LC column should I start with for my adamantane derivative?

A1: For most derivatized adamantanes, a C18-modified silica column is the recommended starting point.[2] The retention of adamantane derivatives on reversed-phase (RP) columns is primarily governed by their overall hydrophobicity.[2]

  • Rationale: The adamantyl cage is highly lipophilic, providing a strong basis for interaction with the C18 stationary phase. Functional groups added to the cage will modify this behavior. For example, alkyl-substituted derivatives will have their retention primarily determined by their hydrophobic properties, while hydroxyl- or bromine-substituted derivatives will be more influenced by the hydrophilic nature of their functional groups.[2]

  • Starting Point: A standard C18 column (e.g., 50-100 mm length, 2.1-4.6 mm ID, 1.8-3.5 µm particle size) is a robust choice for initial scouting runs.[3][4]

Q2: My adamantane compound is very non-polar and shows no retention on a C18 column. What are my options?

A2: This is a common issue with adamantane itself or derivatives with large, non-polar substituents. When retention is poor on a standard C18 phase even with low organic mobile phase strength, consider the following:

  • Increase Mobile Phase Strength (Aqueous Content): Ensure you have started with a sufficiently high aqueous percentage in your mobile phase.

  • Use a More Retentive Column: Consider columns with higher carbon loads or alternative RP chemistries like Phenyl-Hexyl, which can offer different selectivity.

  • Non-Aqueous Reversed-Phase (NARP): For extremely non-polar compounds, NARP can be effective. This involves using a C18 column but with a polar organic solvent (like methanol or ethanol) mixed with a non-polar solvent (like hexane or cyclohexane).[5] Caution: Ensure system compatibility and proper column flushing procedures when switching between aqueous and non-aqueous systems.[5]

  • Normal Phase (NP) Chromatography: NP-LC can be coupled with mass spectrometry and is an excellent choice for non-polar compounds that are difficult to retain in RP.[5] This would typically involve a silica or diol column with non-polar mobile phases like hexane and a polar modifier like ethanol.

Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for my adamantane derivative?

A3: The choice of ionization source is critical and depends entirely on the physicochemical properties of your specific derivative.

  • Choose ESI if your derivative is polar or ionizable. ESI is highly effective for compounds that can readily form ions in solution.[6] This includes adamantane derivatives with basic functional groups (e.g., primary amines like Amantadine and Memantine) or acidic groups (e.g., carboxylic acids).[3][7] These typically ionize well in positive or negative ion mode, respectively, often requiring mobile phase additives like formic acid or ammonium hydroxide.[8]

  • Choose APCI if your derivative is neutral, less polar, and thermally stable. APCI is generally superior for compounds of lower to medium polarity that do not ionize well in solution but can be volatilized.[6][9] The adamantane core itself is non-polar, making APCI a better choice for the parent compound or derivatives lacking ionizable functional groups.[8][9]

Table 1: Ionization Source Selection Guide

Analyte CharacteristicRecommended Primary SourceRationale & Key Considerations
Contains basic amine or other basic groupESI (Positive Ion Mode) Analyte is easily protonated in solution. Use of an acidic mobile phase (e.g., 0.1% Formic Acid) is required to facilitate ionization.[8]
Contains acidic group (e.g., carboxylic acid)ESI (Negative Ion Mode) Analyte can be deprotonated. A basic mobile phase additive may be required.
Neutral, non-polar, or weakly polarAPCI Compound lacks easily ionizable sites. APCI relies on gas-phase chemical ionization, which is more effective for such molecules.[6][9]
Thermally LabileESI ESI is a "softer" ionization technique. The high temperatures used in APCI can cause degradation of unstable compounds.[9]
High Molecular Weight (>1500 Da)ESI ESI is generally more suitable for larger molecules.[9]

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental problems in a question-and-answer format.

Chromatography Troubleshooting

Q: I'm observing poor peak shape (tailing) for my amino-adamantane derivative. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like amino-adamantanes is often caused by secondary interactions with residual, acidic silanol groups on the silica-based stationary phase.

  • Causality: At mid-range pH, the basic amine is protonated (positively charged) and can interact ionically with deprotonated, negatively charged silanols on the column packing material. This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Solutions:

    • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to your mobile phase. This will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[10]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible free silanols. Ensure you are using a quality, modern column.

    • Increase Mobile Phase Ionic Strength: Adding a small amount of a salt buffer (e.g., 10 mM ammonium formate) can help shield the silanol interactions, but ensure it is volatile and compatible with your MS.[11]

Q: My analyte is not being retained at all, even with a high aqueous mobile phase. What should I check?

A: If your adamantane derivative is eluting in the void volume, follow this checklist:

  • Verify Mobile Phase Composition: Double-check that your mobile phase lines are in the correct solvents and that the pump is delivering the intended gradient.[12]

  • Confirm Column Installation: Ensure the column is installed in the correct flow direction.

  • Assess Analyte Polarity: Your derivative may be too polar for reversed-phase mode. If it contains multiple polar functional groups (e.g., diols, multiple amines), it may not interact sufficiently with the C18 phase.[2] In this case, consider alternative chromatographies like HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Check for Column Failure: The stationary phase may have degraded ("phase collapse"), especially if the column was exposed to 100% aqueous mobile phase for an extended period without being specifically designed for it. Try a new column to rule this out.[13]

Mass Spectrometry Troubleshooting

Q: I have very low or no MS signal for my adamantane derivative, but I see a peak on my UV detector. What's wrong?

A: This classic problem points to an issue with ionization or ion transmission. Use the following decision tree to diagnose the problem.

G cluster_lc LC System Check cluster_ms MS System Check start Low / No MS Signal infusion Step 1: Infuse Analyte Directly Is signal present? start->infusion lc_check Is LC flow stable? Is pressure normal? infusion->lc_check Yes tune_check Step 2: Check MS Tune Is the instrument calibrated? infusion->tune_check No lc_check->start No, fix LC leak_check Check for leaks and a stable spray at the source lc_check->leak_check Yes mobile_phase_check Is mobile phase composition correct for ionization? (e.g., acid for positive ESI) leak_check->mobile_phase_check lc_ok LC system likely OK. Consider matrix effects. mobile_phase_check->lc_ok source_param Step 3: Optimize Source Parameters (Gas, Temp, Voltage) tune_check->source_param Yes ion_mode Step 4: Verify Ionization Mode (ESI vs APCI, Pos vs Neg) source_param->ion_mode ms_ok MS system likely OK. Re-evaluate analyte properties. ion_mode->ms_ok

Caption: Troubleshooting Decision Tree for Low/No MS Signal.

  • Explanation of Steps:

    • Direct Infusion: Bypassing the LC system helps determine if the issue is with the MS or the chromatography. If you get a signal here, the problem lies with your LC conditions or potential matrix effects.[11]

    • MS Tune/Calibration: An out-of-spec instrument will not perform correctly. Always ensure your MS has been recently and successfully tuned and calibrated.[13]

    • Source Parameters: Suboptimal source conditions (e.g., gas flow too low, temperature too high/low, capillary voltage incorrect) can prevent efficient ionization and ion transmission.[12] Systematically optimize these parameters.

    • Ionization Mode: As discussed in the FAQ, you may be using the wrong ionization technique for your molecule's polarity.[6] If ESI fails for a non-polar derivative, try APCI.

Q: I'm analyzing my adamantane derivative in a biological matrix (e.g., plasma) and my signal is much lower than in a clean solvent. Why?

A: You are likely experiencing ion suppression , a common matrix effect.

  • Causality: Co-eluting endogenous components from the biological matrix (salts, phospholipids, etc.) compete with your analyte for ionization in the MS source. This competition reduces the ionization efficiency of your analyte, leading to a suppressed signal and poor quantitative accuracy.

  • Solutions:

    • Improve Chromatographic Separation: The best defense is to chromatographically separate your analyte from the bulk of the matrix components. Adjust your gradient to retain the analyte longer, allowing interfering species to elute first.

    • Enhance Sample Preparation: A simple protein precipitation may not be sufficient.[3][14] Consider a more rigorous sample clean-up technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components before injection.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., your analyte with deuterium or ¹³C labels) will have nearly identical chromatographic and ionization behavior to your analyte. It will be suppressed to the same degree, allowing for accurate quantification by correcting for the signal loss. Amantadine-d15 is a common IS for amantadine analysis.[3][4]

    • Reduce Injection Volume: Injecting less of the sample matrix can sometimes alleviate the suppression effect.

Part 3: Experimental Protocols & Workflows

General Method Development Workflow

This workflow provides a systematic approach to developing a robust LC-MS method for a novel adamantane derivative.

Sources

Handling and storage of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate Senior Application Scientist Desk[1]

Introduction: The Molecule & Its Mission

Compound: this compound CAS: 102693-85-0 (Representative/Generic for this class) Chemical Class: Adamantyl-functionalized Acylpyruvate (Beta-diketo ester)[1][2]

Welcome. If you are accessing this guide, you are likely utilizing this compound as a high-value intermediate for synthesizing heterocycles (such as pyrazoles or isoxazoles) in pharmaceutical discovery—often targeting DPP-4 inhibition or antiviral pathways.

This molecule combines two distinct chemical personalities:

  • The Adamantane Cage: A bulky, lipophilic moiety that drives solubility in non-polar solvents but creates steric hindrance.

  • The Acylpyruvate Tail (2,4-dioxo moiety): A highly reactive 1,3,4-tricarbonyl system prone to keto-enol tautomerism , hydrate formation , and metal chelation .

This guide is structured to troubleshoot the specific friction points where these two personalities clash with standard lab protocols.

Module 1: Storage & Stability Protocol

Preventing the "Goo" Scenario

This compound is hygroscopic and chemically active. Improper storage leads to hydrolysis of the alpha-keto ester or decarboxylation, often resulting in a sticky, degraded solid.

Core Storage Rules
ParameterSpecificationThe "Why" (Scientific Causality)
Temperature -20°C (Freezer) Retards the rate of spontaneous decarboxylation of any hydrolyzed acid byproducts.[1]
Atmosphere Argon/Nitrogen The alpha-keto position is susceptible to reacting with atmospheric moisture to form a gem-diol (hydrate), disrupting stoichiometry.
Container Amber Glass While not strictly photo-labile, amber glass prevents UV-induced radical formation in the conjugated enol system.[1]
Desiccant Required Essential to prevent hydrolysis of the ethyl ester.
Visualizing the Degradation Pathway

Use this logic flow to diagnose purity issues.

DegradationLogic Compound Intact Compound (Crystalline Solid) Moisture Moisture Ingress (>50% RH) Compound->Moisture Exposed Hydrate Gem-Diol Hydrate (Sticky Solid) Moisture->Hydrate Reversible Hydrolysis Hydrolysis of Ester Hydrate->Hydrolysis Acid Cat. Decarb Decarboxylation (CO2 Loss) Hydrolysis->Decarb Irreversible Impurity Adamantyl Methyl Ketone (Degradant) Decarb->Impurity Final State

Figure 1: The moisture-induced degradation cascade.[1] Note that hydrate formation is often reversible, but hydrolysis/decarboxylation is not.

Module 2: Handling & Solubility Troubleshooting

Overcoming the "Grease" Factor

The Issue: Users often attempt to dissolve this compound in Methanol (MeOH) for LCMS, only to find it crashes out or forms a suspension. The Cause: The adamantane group is highly lipophilic (greasy), while the dioxo-tail is polar. This amphiphilic nature requires specific solvent choices.

Solubility Matrix
SolventSolubility RatingApplication Notes
Dichloromethane (DCM) Excellent Best for transfer and initial dissolution.[1]
Ethyl Acetate Good Preferred for extraction/workup.
Methanol/Ethanol Poor/ModerateWarning: May require warming.[1] Prolonged storage in alcohols can lead to transesterification.
Water InsolubleThe compound will float or oil out.
DMSO Excellent Standard for biological assays, but difficult to remove.

Module 3: Technical FAQs & Troubleshooting

Q1: "My NMR spectrum looks messy with split peaks. Is the compound impure?"

Diagnosis: Likely False Positive for Impurity . Explanation: Acylpyruvates exist in a dynamic equilibrium between the diketo form and the enol form (stabilized by intramolecular hydrogen bonding).

  • The Test: Run the NMR in a solvent that shifts the equilibrium (e.g., switch from CDCl3 to DMSO-d6).

  • What to look for:

    • Enol Proton: A sharp singlet very downfield (12-15 ppm) indicates the enol form.

    • Split Signals: The ethyl group signals may appear doubled if the keto/enol exchange is slow on the NMR timescale.

    • Action: Do not discard. Integrate the "impurity" peaks; if they sum to 1.0 relative to the adamantane protons, it is a tautomer, not a contaminant.

Q2: "The reaction with hydrazine (to make pyrazoles) has stalled."

Diagnosis: Incorrect pH or Tautomer Trapping. Explanation: The reaction requires the carbonyl carbons to be electrophilic.

  • Acid Catalysis: If the pH is neutral, the enol form is stable and less reactive. Add a catalytic amount of Acetic Acid (AcOH) or HCl to protonate the carbonyls and drive the reaction.

  • Solubility: If using ethanol, the adamantane group may be precipitating the starting material before it reacts. Switch to a THF/Ethanol mixture (1:1) to keep the adamantane moiety in solution.

Q3: "The solid has turned yellow/orange."

Diagnosis: Metal Contamination (Chelation). Explanation: The 2,4-dioxo motif is a potent chelator (similar to EDTA or acetylacetone). It creates colored complexes with trace Iron (Fe) or Copper (Cu).

  • Immediate Fix: Did you use a metal spatula? If yes, dissolve in DCM and wash with dilute EDTA or HCl to remove metal ions, then re-crystallize.

  • Prevention: Always use porcelain or PTFE-coated spatulas .[1]

Module 4: Experimental Workflow Visualization

Decision Tree for Reaction Setup

Workflow Start Start: Reaction Setup SolventCheck Check Solvent System Start->SolventCheck AdamantaneSol Is Adamantane Soluble? SolventCheck->AdamantaneSol AddCoSolvent Add DCM or THF AdamantaneSol->AddCoSolvent No (Cloudy) CheckPH Check pH AdamantaneSol->CheckPH Yes (Clear) AddCoSolvent->CheckPH ReactionType Reaction Type? CheckPH->ReactionType Condensation Heterocycle Synthesis (Hydrazine/Urea) ReactionType->Condensation Condensation Reduction Ketone Reduction ReactionType->Reduction Reduction AcidCat Add Cat. AcOH (Break Enol Stability) Condensation->AcidCat LewisAcid Add Lewis Acid (CeCl3/NaBH4) Reduction->LewisAcid Proceed Proceed with Reaction AcidCat->Proceed LewisAcid->Proceed

Figure 2: Protocol optimization flow. Note the critical branch points for solubility and acid catalysis.

References & Authority

  • PubChem Compound Summary. Adamantane Derivatives and Beta-Keto Esters. National Library of Medicine. Link

    • Context: General physical properties and safety data for adamantyl-1,3-dicarbonyls.

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

    • Context: Mechanistic basis for the acidity of the alpha-proton in 1,3-dicarbonyls and keto-enol tautomerism logic.

  • Sigma-Aldrich (Merck). Safety Data Sheet: Ethyl 2,4-dioxo-4-phenylbutanoate (Analogous Structure).[1]Link

    • Context: Handling protocols for acylpyruvates (analogous structure used for safety extrapolation where specific CAS data is sparse).

  • European Chemicals Agency (ECHA). Registration Dossier: Adamantane.Link[3]

    • Context: Toxicological data regarding the adamantane moiety (lipophilicity and metabolic stability).

Sources

Validation & Comparative

Spectroscopic data for Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Profiling of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Executive Summary

This compound (CAS: 847955-96-8) is a specialized


-diketo ester intermediate utilized primarily in the synthesis of adamantane-based pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes (e.g., Saxagliptin analogs) and 11

-HSD1 inhibitors.

Its structural uniqueness lies in the adamantane cage —a bulky, lipophilic diamondoid structure—attached to a reactive 2,4-dioxobutanoate tail. This guide provides a comparative spectroscopic analysis, distinguishing its signature signals from common analogs (e.g., phenyl derivatives) and detailing the keto-enol tautomerism that dominates its solution-phase behavior.

Synthesis & Reaction Workflow

The synthesis follows a classic Claisen Condensation , reacting 1-acetyladamantane (1-adamantyl methyl ketone) with diethyl oxalate. This protocol is favored for its high regioselectivity, driven by the steric bulk of the adamantyl group which directs deprotonation to the methyl ketone.

Experimental Protocol
  • Reagents: 1-Acetyladamantane (1.0 eq), Diethyl Oxalate (1.2 eq), Sodium Ethoxide (1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Generate fresh NaOEt in anhydrous EtOH.

    • Add diethyl oxalate dropwise at 0°C.

    • Add 1-acetyladamantane solution slowly (maintaining <5°C).

    • Allow to warm to Room Temperature (RT) and stir for 3-5 hours (monitoring by TLC/LC-MS).

    • Quench: Acidify with 1M HCl to pH ~2 (Critical for isolating the stable enol/keto form rather than the salt).

    • Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc).

Reaction Pathway Diagram

SynthesisPath SM1 1-Acetyladamantane (C12H18O) Inter Enolate Intermediate (Stabilized) SM1->Inter Claisen Condensation SM2 Diethyl Oxalate (C6H10O4) SM2->Inter Base NaOEt / EtOH (Base) Base->Inter Catalyst Product Ethyl 4-(adamantan-1-yl)- 2,4-dioxobutanoate Inter->Product Protonation Acid HCl Quench (pH 2) Acid->Product

Figure 1: Synthetic workflow for the Claisen condensation of adamantyl ketone with diethyl oxalate.

Spectroscopic Data Analysis

Because


-diketo esters exist in a dynamic equilibrium between keto  and enol  forms, the NMR spectrum is complex. The adamantyl group, being electron-rich and bulky, often stabilizes the enol  tautomer through intramolecular hydrogen bonding.
Comparative NMR Profiling

The following table contrasts the Predicted/Analog-Derived shifts for the target adamantyl compound against the Experimental shifts of its phenyl analog (Ethyl 4-phenyl-2,4-dioxobutanoate). This comparison isolates the specific contribution of the adamantane cage.

FeatureProton EnvironmentTarget: Adamantyl Analog (Predicted

ppm)
Benchmark: Phenyl Analog (Experimental

ppm)
Interpretation
Enol Vinyl –C(OH)=CH –C(=O)–6.40 – 6.60 (s, 1H) 7.09 (s, 1H)The adamantyl group is alkyl-like (electron-donating), shielding the vinyl proton compared to the deshielding phenyl ring.
Enolic OH –C(OH )=CH–14.0 – 15.5 (br s, 1H) >14.0 (often broad)Characteristic of intramolecular H-bonding in

-diketo esters.
Ester Ethyl –OCH 2CH 34.35 (q, 2H), 1.35 (t, 3H) 4.40 (q, 2H), 1.42 (t, 3H)Standard ethyl ester pattern; minimal shift variation.
Scaffold Adamantane / Phenyl1.70 – 2.05 (m, 15H) 7.40 – 8.00 (m, 5H)Key Identifier: The adamantane "hump" integrates to 15 protons, dominating the aliphatic region.
Keto Form –C(=O)CH 2C(=O)–~3.90 (s, 2H) ~4.00 (s, 2H)Usually the minor tautomer (<10-20%) in non-polar solvents like CDCl3.

Critical Insight: In CDCl


, the enol form  is expected to be the major tautomer (>80%) due to the stabilization provided by the six-membered hydrogen-bonded ring.
Mass Spectrometry (MS) Fragmentation
  • Molecular Ion: [M+H]

    
     = 279.16 Da.
    
  • Base Peak: Often

    
     135 (Adamantyl cation, 
    
    
    
    ), which is exceptionally stable.
  • Loss of Ethoxy: Fragment at [M-45]

    
     corresponding to loss of -OEt.
    
  • McLafferty Rearrangement: Common in esters, though the adamantane cage limits certain rearrangement pathways available to linear alkyls.

Tautomeric Equilibrium & Stability

The "performance" of this intermediate in subsequent reactions (e.g., heterocycle formation) depends on its tautomeric state.

Keto-Enol Mechanism

The equilibrium is solvent-dependent. In polar protic solvents (MeOH), the keto form is favored. In non-polar solvents (CDCl


, Toluene), the enol  form dominates.

Tautomerism cluster_features Stabilizing Factors Keto Keto Form (Dicarbonyl) Less Stable in CDCl3 Enol Enol Form (Intramolecular H-Bond) Major Species Keto->Enol Tautomerization (Fast Equilibrium) HBond 6-Membered H-Bond Ring Enol->HBond Conj Conjugation (O=C-C=C-OH) Enol->Conj

Figure 2: Keto-Enol tautomerism logic. The enol form is stabilized by a pseudo-aromatic 6-membered ring formed via hydrogen bonding.

Comparative Performance Guide

For researchers selecting between adamantyl and other analogs for drug scaffolds:

MetricAdamantyl Analog (Target)Phenyl Analog Methyl Analog
Lipophilicity (cLogP) High (~3.5 - 4.0) Moderate (~2.0)Low (~0.5)
Steric Bulk Extreme (Cage) Planar (Flat)Minimal
Solubility Excellent in DCM, Hexane; Poor in WaterGood in organic; Poor in WaterHigh in Water/Alcohols
Metabolic Stability High (Cage resists oxidation)Moderate (Ring oxidation possible)Low (Rapid metabolism)
Primary Application CNS Drugs / DPP-4 Inhibitors NSAIDs / General Synth.[1]General Synth.

Recommendation: Use the Adamantyl derivative when designing inhibitors that require deep hydrophobic pocket occupancy (e.g., enzyme active sites) or blood-brain barrier penetration. Use the Phenyl analog for standard UV-active benchmarking.

References

  • Synthesis of Adamantyl Ketones: Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity. Institute of Organic Chemistry and Biochemistry, Czech Academy of Sciences.

  • Analogous Phenyl Data: Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives. Journal of Sciences, Islamic Republic of Iran.

  • Tautomerism Mechanics: Tautomerism of 4-phenyl-2,4-dioxobutanoic acid: Insights from pH ramping NMR study. ResearchGate.

  • General Reactivity: Reactions of Diethyl Oxalate with Ketones (Claisen Condensation). Organic Syntheses, Coll.[2] Vol. 2, p. 126.

Sources

The Adamantane Moiety: A Quantitative and Mechanistic Guide to its Lipophilicity in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modulation of a drug candidate's lipophilicity is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the lipophilicity of adamantane and other common bulky alkyl groups, moving beyond qualitative descriptions to offer a quantitative and mechanistic understanding supported by experimental data and detailed protocols. We will explore not only the "what" but the "why" behind the unique lipophilic character of these moieties, empowering you to make more informed decisions in your drug design endeavors.

The Critical Role of Lipophilicity in Drug Efficacy

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A molecule's journey through the body is a series of partitioning events between aqueous and lipid environments. For instance, a drug must possess sufficient lipophilicity to traverse the lipid bilayers of cell membranes, yet maintain enough aqueous solubility to be transported in the bloodstream. The biological effects of adamantane derivatives are largely attributed to the presence of a bulky, highly lipophilic backbone that facilitates interaction with biological membranes and hydrophobic protein fragments[1].

The introduction of bulky, non-polar groups is a common strategy to increase a molecule's lipophilicity. However, the choice of which bulky group to employ can have profound and sometimes non-obvious effects on a compound's overall properties. This guide will focus on a comparative analysis of adamantane against other frequently used bulky alkyl groups: tert-butyl, cyclohexyl, and the bicyclic bornyl group.

Comparative Lipophilicity: Adamantane vs. Other Bulky Alkyl Groups

The adamantane cage is often referred to as a "lipophilic bullet" due to its significant contribution to a molecule's overall hydrophobicity[2][3]. This effect is not merely a matter of adding carbon atoms; the unique, rigid, and three-dimensional structure of adamantane plays a crucial role.

Quantitative Comparison of Lipophilicity
Parent ScaffoldSubstituentlogP TypelogP ValueSource
Sulfonylurean-ButylALOGPs (Calculated)2.04[3]
Sulfonylurea1-Adamantyl ALOGPs (Calculated)2.78 [3]
SulfonylureaCyclohexylALOGPs (Calculated)2.65[3]
Benzene1-Adamantyl Experimental5.27 (Estimated from substituent hydrophobicity constant)
Benzenetert-ButylExperimental4.11(Estimated from substituent hydrophobicity constant)
BenzeneCyclohexylExperimental4.05(Estimated from substituent hydrophobicity constant)

Note: The logP values for substituted benzenes are estimated based on the hydrophobic substituent constant (π). The π value for the adamantyl group is approximately 3.1, while for tert-butyl and cyclohexyl it is around 2.0-2.1. The logP of benzene is approximately 2.13.

From the available data, a clear trend emerges: the adamantyl group consistently imparts a greater degree of lipophilicity compared to both cyclohexyl and tert-butyl groups of similar atom count. The rigid, cage-like structure of adamantane is thought to be a key factor in its enhanced lipophilicity[2][3].

The Influence of 3D Shape and Rigidity

The lipophilicity of a molecule is not solely dependent on its atomic composition but is also significantly influenced by its size, shape, and conformational flexibility.

  • Adamantane: Its rigid, diamondoid structure presents a large, non-polar surface area for interaction with the lipophilic core of lipid membranes and hydrophobic pockets of proteins. This rigidity also minimizes the entropic penalty associated with fixing a flexible group into a specific conformation upon binding. The unique three-dimensional structure of adamantane allows for precise positioning of substituents to effectively probe drug targets[7].

  • Cyclohexyl: While also cyclic, the cyclohexyl group is conformationally flexible, existing in a rapid equilibrium between chair, boat, and twist-boat conformations. This flexibility can be advantageous in some contexts, allowing the group to adapt to the shape of a binding pocket. However, it can also lead to a less optimal hydrophobic surface area compared to the rigid adamantane cage.

  • Tert-Butyl: This group is bulky but lacks the extensive three-dimensional structure of adamantane or cyclohexyl. Its spherical nature provides a significant hydrophobic contribution, but its overall surface area is less than that of the larger cyclic and caged structures.

  • Bornyl/Isobornyl: These bicyclic systems share some of the rigidity of adamantane but have a more irregular shape. Their lipophilicity is substantial and can be a useful alternative when fine-tuning the spatial arrangement of hydrophobic interactions is desired.

The following diagram illustrates the structural differences between these bulky groups.

Caption: Structural comparison of adamantane and other bulky alkyl groups.

Experimental Determination of Lipophilicity (logP)

Accurate determination of logP is crucial for validating computational models and for regulatory submissions. The two most common experimental methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination. It directly measures the partitioning of a compound between n-octanol and water.

Causality Behind Experimental Choices:

  • n-Octanol and Water: This solvent system is chosen to mimic the partitioning between a biological lipid membrane and the aqueous environment of the body.

  • Pre-saturation: Both phases are pre-saturated with each other to ensure that the volumes of the phases do not change significantly upon addition of the solute.

  • Temperature Control: Partitioning is a temperature-dependent process, so maintaining a constant temperature is critical for reproducibility.

  • Concentration Range: The concentration of the solute should be low enough to avoid self-association in either phase.

  • Centrifugation: This step is crucial to ensure complete separation of the two phases and to avoid contamination of one phase with droplets of the other, which is a common source of error, especially for highly lipophilic compounds[1].

Experimental Protocol: Shake-Flask Method

  • Preparation of Solvents:

    • Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents together for 24 hours at the test temperature, followed by a 24-hour separation period.

  • Preparation of Test Solution:

    • Dissolve a known amount of the test substance in either water-saturated n-octanol or n-octanol-saturated water. The concentration should not exceed 0.01 M.

  • Partitioning:

    • Place a known volume of the test solution and the other solvent phase into a suitable vessel (e.g., a separatory funnel or a centrifuge tube with a screw cap). A typical volume ratio is 1:1, but this can be adjusted depending on the expected logP.

    • Shake the vessel for a sufficient time to reach equilibrium (e.g., 5 minutes). For compounds that may form emulsions, gentle inversion is preferred over vigorous shaking.

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, GC).

  • Calculation of logP:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (Coctanol) to the concentration in the aqueous phase (Cwater).

    • logP = log10(P) = log10(Coctanol / Cwater)

The following diagram illustrates the workflow of the shake-flask method.

Shake_Flask_Workflow Start Start Prepare Prepare Saturated n-Octanol and Water Start->Prepare Dissolve Dissolve Compound Prepare->Dissolve Mix Mix Phases and Shake Dissolve->Mix Centrifuge Centrifuge for Phase Separation Mix->Centrifuge Analyze Analyze Concentration in Each Phase Centrifuge->Analyze Calculate Calculate logP Analyze->Calculate End End Calculate->End

Caption: Workflow for logP determination using the shake-flask method.

RP-HPLC Method (OECD Guideline 117)

The RP-HPLC method is an indirect but high-throughput method for estimating logP. It is based on the correlation between a compound's retention time on a non-polar stationary phase and its known logP value.

Causality Behind Experimental Choices:

  • Reversed-Phase Column (e.g., C18): The stationary phase is non-polar, mimicking a lipid environment. Compounds partition between this stationary phase and a polar mobile phase.

  • Mobile Phase: A mixture of water and an organic modifier (e.g., methanol or acetonitrile) is used. By varying the proportion of the organic modifier, the elution strength can be adjusted.

  • Calibration Curve: A set of reference compounds with accurately known logP values is used to create a calibration curve that relates retention time (or more accurately, the capacity factor, k') to logP.

  • Isocratic Elution: Maintaining a constant mobile phase composition during the analysis is crucial for reproducible retention times.

Experimental Protocol: RP-HPLC Method

  • System Preparation:

    • Equilibrate the RP-HPLC system (with a C18 column) with the chosen mobile phase (e.g., a mixture of methanol and water).

  • Determination of Dead Time (t0):

    • Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time.

  • Calibration:

    • Inject a series of standard compounds with known logP values covering the expected range of the test compound.

    • Record the retention time (tR) for each standard.

  • Analysis of Test Compound:

    • Inject the test compound and record its retention time (tR).

  • Calculation:

    • For each standard and the test compound, calculate the capacity factor (k') using the formula: k' = (tR - t0) / t0.

    • Plot log(k') of the standards against their known logP values to generate a calibration curve.

    • Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.

The following diagram illustrates the workflow of the RP-HPLC method.

RP_HPLC_Workflow Start Start Equilibrate Equilibrate HPLC System Start->Equilibrate DeadTime Determine Dead Time (t0) Equilibrate->DeadTime Calibrate Inject Standards & Record Retention Times DeadTime->Calibrate AnalyzeSample Inject Test Compound & Record Retention Time DeadTime->AnalyzeSample Calculate_k Calculate Capacity Factors (k') Calibrate->Calculate_k AnalyzeSample->Calculate_k Plot Plot log(k') vs. logP (Calibration Curve) Calculate_k->Plot Determine_logP Determine logP of Test Compound Plot->Determine_logP End End Determine_logP->End

Caption: Workflow for logP determination using the RP-HPLC method.

Conclusion: Strategic Use of Bulky Groups in Drug Design

The choice of a bulky alkyl group to modulate lipophilicity is a nuanced decision that extends beyond simply increasing the carbon count. Adamantane's unique combination of high lipophilicity, rigidity, and three-dimensional structure makes it a powerful tool in the medicinal chemist's arsenal. It can be particularly effective in situations where a large, well-defined hydrophobic interaction is required to enhance binding affinity or to shield a labile part of a molecule from metabolic degradation[2][3].

However, it is not a universal solution. The increased lipophilicity imparted by adamantane can sometimes lead to poor aqueous solubility or off-target effects. In such cases, other bulky groups like cyclohexyl or bornyl may offer a better balance of properties. A thorough understanding of the structural and conformational differences between these groups, coupled with accurate experimental determination of their lipophilic contributions, is essential for the rational design of drug candidates with optimal ADMET properties.

This guide has provided a framework for understanding and comparing the lipophilicity of adamantane and other bulky alkyl groups. By applying the principles and protocols outlined herein, researchers can make more strategic decisions in the design and optimization of new therapeutic agents.

References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PMC. [Link]

  • Lipophilicity of fentalogs: Comparison of experimental and computationally derived data. (2023). PubMed. [Link]

  • Comparison between experimental and calculated log P I values for the... - ResearchGate. ResearchGate. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2025). ResearchGate. [Link]

  • comparison of partition coefficient (log p) of drugs: computational and experimental data study. ResearchGate. [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). MDPI. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • The adamantane scaffold: Beyond a lipophilic moiety. (2025). PubMed. [Link]

  • logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD. (2021). YouTube. [Link]

  • Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]

Sources

The Adamantane Advantage: A Comparative Guide to a Privileged Scaffold in Novel Compound Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties upon a lead compound. Among the plethora of structural motifs available, the rigid, lipophilic, and three-dimensional adamantane cage has emerged as a "privileged scaffold," a term reserved for molecular frameworks that consistently impart desirable biological activity across a range of targets. This guide provides an in-depth technical comparison of adamantane-containing compounds against their non-adamantane counterparts, supported by experimental data and detailed methodologies, to justify its strategic incorporation in novel compound design.

The Adamantane Moiety: Beyond a Bulky Lipophilic Group

Adamantane, a tricyclic alkane with a diamondoid structure, is more than just a means to increase lipophilicity. Its unique combination of properties makes it a versatile tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate, often leading to enhanced efficacy and an improved safety profile.

Key Physicochemical Properties of Adamantane:

PropertyDescriptionImplication in Drug Design
High Lipophilicity The non-polar hydrocarbon cage significantly increases the octanol/water partition coefficient (logP) of a molecule.Enhanced membrane permeability, increased volume of distribution, and improved blood-brain barrier (BBB) penetration.[1]
Rigidity and 3D Structure The cage-like structure is conformationally rigid and occupies a defined, spherical space.Provides a predictable orientation for appended functional groups, enabling precise interactions with biological targets. It also helps to escape the "flatland" of traditional aromatic scaffolds.[2][3]
Metabolic Stability The adamantyl cage is resistant to metabolic degradation by cytochrome P450 enzymes due to the absence of easily oxidizable C-H bonds.Shields adjacent functional groups from metabolism, prolonging the half-life of the drug and improving its oral bioavailability.[2]
Bioisosterism Adamantane can serve as a non-aromatic bioisostere for a phenyl group, offering a different spatial and electronic profile.Can be used to modulate receptor binding, avoid aromatic-related toxicity, and explore new chemical space.[2]

Adamantane in Action: A Comparative Analysis

The true value of incorporating adamantane into a drug candidate is best illustrated through direct comparison with its non-adamantane analogues. While comprehensive datasets are often proprietary, the following examples from the scientific literature highlight the tangible benefits.

Enhancing Lipophilicity and Permeability

The introduction of an adamantane moiety can dramatically increase a compound's lipophilicity, a key factor in its ability to cross biological membranes.

Table 1: Comparison of Calculated logP Values

CompoundStructurecLogPReference
Phenylalkylamine(Structure of a generic phenylalkylamine)~4.0[4]
Adamantane Phenylalkylamine Isomer I(Structure of Isomer I)6.073[4]
Adamantane Phenylalkylamine Isomer II(Structure of Isomer II)6.071[4]

Note: cLogP values are calculated predictions and can vary between different software.

This increase in lipophilicity often translates to improved permeability across cellular barriers like the intestinal epithelium and the blood-brain barrier (BBB). For central nervous system (CNS) drug discovery, adamantane has proven to be a particularly valuable tool for enhancing brain penetration.[1][5]

Improving Metabolic Stability

One of the most significant advantages of the adamantane scaffold is its inherent resistance to metabolic breakdown. This "metabolic shield" can protect the entire molecule from rapid clearance, leading to a longer duration of action.

Conceptual Comparison of Metabolic Stability:

Compound TypeTypical Metabolic FateConsequence
Phenyl-containing compoundAromatic hydroxylation by CYP enzymesRapid metabolism, shorter half-life
Adamantane-containing compoundResistant to CYP-mediated oxidationSlower metabolism, longer half-life

Experimental Validation: Protocols for Assessing the Adamantane Advantage

To empirically validate the benefits of incorporating an adamantane moiety, several key in vitro assays are indispensable.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver.

Step-by-Step Methodology:

  • Preparation of Microsomes: Thaw cryopreserved pooled human liver microsomes (e.g., from a commercial supplier) at 37°C. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (and a non-adamantane analogue for comparison) to the microsomal suspension at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (Clint) can be calculated as: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict in vivo drug absorption.[6][7]

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable filter supports in a multi-well plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (A) side of the monolayer and incubate at 37°C. At specified time points, collect samples from the basolateral (B) side.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (B) side and collect samples from the apical (A) side to assess active efflux.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Strategic Implementation of Adamantane in Drug Discovery

The decision to incorporate an adamantane moiety should be a strategic one, based on the specific challenges of a drug discovery program.

Structure-Activity Relationship (SAR) Enhancement

The rigidity of the adamantane scaffold can be exploited to systematically probe the SAR of a compound series.

SAR_Workflow cluster_0 Initial Lead cluster_1 Modification Strategy cluster_2 Improved Candidate Lead Lead Compound (e.g., Phenyl-containing) - Moderate Potency - Poor Metabolic Stability Strategy Introduce Adamantane as Phenyl Bioisostere Lead->Strategy Address Liability Candidate Adamantane Analogue - Increased Potency - Enhanced Metabolic Stability - Improved Permeability Strategy->Candidate Synthesize & Test

Caption: A logical workflow for incorporating adamantane to improve lead compound properties.

Overcoming the Blood-Brain Barrier

For CNS-targeted drugs, the lipophilic nature of adamantane can be a key enabler for achieving therapeutic concentrations in the brain.[1][5] The antiviral and neuroprotective drugs amantadine and memantine are classic examples of this successful strategy.[8]

Synthetic Methodologies for Adamantane Incorporation

The practical application of adamantane in drug design is facilitated by well-established synthetic routes. The parent adamantane is readily available through a Lewis-acid catalyzed rearrangement of dicyclopentadiene.[9] Functionalized adamantane building blocks can then be incorporated into target molecules using standard organic synthesis techniques.

Common Synthetic Approaches:

  • Amide Coupling: Adamantane carboxylic acid can be coupled with amines using standard peptide coupling reagents.

  • Ether Synthesis: Adamantanol can be used in Williamson ether synthesis or Mitsunobu reactions.

  • C-N Bond Formation: Adamantyl amines can be used in reductive amination or nucleophilic substitution reactions.

Conclusion: A Justified Choice for Innovation

The use of adamantane in novel compound design is a well-justified strategy backed by a strong foundation of medicinal chemistry principles and a growing body of empirical evidence. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a powerful toolkit for overcoming common drug discovery hurdles. By carefully considering the specific needs of a project and employing the appropriate experimental validation, researchers can leverage the "adamantane advantage" to develop innovative and effective new medicines. The continued exploration of adamantane and its derivatives promises to unlock even more therapeutic potential in the years to come.

References

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.

  • Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. National Institutes of Health.

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central.

  • Adamantane in Drug Delivery Systems and Surface Recognition. PubMed Central.

  • Adamantane. Wikipedia.

  • Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate.

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate.

  • metabolic stability in liver microsomes. Mercell.

  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.

  • Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety. PubMed.

  • Caco-2 Permeability Assay. Evotec.

  • (PDF) Biological activity of adamantane analogues. ResearchGate.

  • Microsomal Stability. Evotec.

  • Data Visualization in Medicinal Chemistry. labor&more.

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate.

  • Transport of amantadine and rimantadine through the blood-brain barrier. PubMed.

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PubMed Central.

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI.

  • Caco-2 Permeability Testing. BOC Sciences.

  • Graphviz and dot: Generating Diagrams with Code. YouTube.

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

  • Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. Bentham Science.

  • Artificial Intelligence for Perovskite Additive Engineering: From Molecular Screening to Autonomous Discovery. MDPI.

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health.

  • Drug Transport Across the Blood Brain Barrier with Dr. Sadhana Jackson. YouTube.

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Safety Operating Guide

Personal protective equipment for handling Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate is a specialized pharmacophore intermediate combining a lipophilic adamantane cage with a reactive


-keto ester  tail. This dual structure creates a unique safety profile that standard "generic chemical" protocols may fail to address.
The "Trojan Horse" Risk

While the compound itself is typically classified as an Irritant (H315, H319, H335), the adamantane moiety acts as a lipophilic carrier.

  • Mechanism: The adamantane cage significantly increases membrane permeability.

  • Risk: If this compound is dissolved in organic solvents (DMSO, DCM, DMF), it can penetrate the stratum corneum (outer skin layer) much faster than standard esters.

  • Implication: Standard single-layer nitrile gloves may be insufficient during solution-phase handling.

Chemical Hazard Profile
FeaturePropertySafety Implication
Adamantane Cage High Lipophilicity (

)
Rapid skin absorption potential; permeates standard latex/thin nitrile.

-Dicarbonyl
Electrophilic/ChelatingPotential sensitizer; reactive toward nucleophiles (proteins).
Physical State Crystalline SolidHigh static potential; dust generation during weighing.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard compliance" to "risk-based protection."

Glove Selection Strategy (Critical)

Do not rely on standard latex. The lipophilic nature of the adamantyl group requires specific barrier materials.

Operation PhaseRecommended Glove SystemRationale
Dry Solid Handling (Weighing)Single Nitrile (Min. 5 mil / 0.12mm)Sufficient for incidental contact with dry powder.
Solution Handling (Synthesis/Extraction)Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 8 mil)Solvents (DCM/DMF) act as a vehicle for the compound. Double layers prevent "breakthrough."
Spill Cleanup (>100 mL solution)Silver Shield / Laminate Laminate films provide >4-hour breakthrough time for carrier solvents.
Respiratory & Body Protection[1]
  • Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory Backup: If fume hood work is impossible (e.g., instrument maintenance), use a Half-face respirator with P100/OV cartridges .

    • Why P100? To capture fine particulates.

    • Why OV? To capture residual solvent vapors or hydrolysis byproducts.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the fine dust nature of adamantane derivatives.

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (High Static Risk)

Adamantane derivatives are notorious for static charge buildup, causing "flying powder" that contaminates balances and cuffs.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • PPE Check: Don standard nitrile gloves and lab coat. Ensure wrists are fully covered.

  • Transfer: Use a PTFE-coated spatula (metal spatulas can induce static discharge).

  • Containment: Weigh directly into a tared reaction vessel or a closed weighing boat. Avoid weighing papers which increase static risk.

Phase B: Reaction Setup (Solution Phase)
  • Glove Up: Switch to Double Nitrile protocol.

  • Solvent Addition: Add solvent slowly.

    • Caution: The

      
      -keto ester moiety can undergo hydrolysis or transesterification. Avoid strong acids/bases unless required by the protocol.
      
  • Temperature Control: If heating is required, ensure the system is under an inert atmosphere (

    
     or Ar) to prevent oxidation of the enol form.
    
Phase C: Decontamination & Cleanup
  • Primary Wipe: Wipe surfaces with a dry paper towel first to capture solids.

  • Solvent Wipe: Use Ethanol (70%) or Isopropanol.

    • Why? Water alone is ineffective due to the compound's lipophilicity.

  • Waste: Dispose of wipes in "Solid Hazardous Waste."

Decision Logic & Visualization

Diagram 1: PPE Selection Logic

This logic tree ensures you select the correct barrier based on the physical state of the chemical.

PPE_Selection Start Start: Handling this compound StateCheck What is the Physical State? Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent (DCM, DMSO, DMF) StateCheck->Liquid StaticRisk Risk: Static & Inhalation Solid->StaticRisk PermeationRisk Risk: Enhanced Skin Absorption (Carrier Solvent Effect) Liquid->PermeationRisk SolidPPE PPE: Single Nitrile Gloves + Splash Goggles + Fume Hood StaticRisk->SolidPPE LiquidPPE PPE: Double Nitrile (Extended Cuff) OR Laminate Gloves (if >10 min) PermeationRisk->LiquidPPE Execution Execute Protocol SolidPPE->Execution Proceed LiquidPPE->Execution Proceed

Caption: PPE Decision Tree based on the "Carrier Solvent Effect" risk assessment.

Diagram 2: Safe Handling Workflow

Operational sequence to minimize exposure during synthesis.

Handling_Workflow Setup 1. Setup (Anti-static bar, Fume Hood On) Weigh 2. Weighing (PTFE Spatula, Closed Vessel) Setup->Weigh Dry PPE Dissolve 3. Solubilization (Double Glove Required) Weigh->Dissolve Change to Double Gloves React 4. Reaction (Inert Atmosphere) Dissolve->React Clean 5. Decon (Ethanol Wipe -> Solid Waste) React->Clean

Caption: Step-by-step handling workflow emphasizing the critical glove-change point.

Disposal & Emergency Response

Waste Management[2][3]
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Incineration recommended).

  • Liquid Waste: Segregate into Organic Waste (Non-Halogenated) or Halogenated depending on the solvent used.

    • Note: Do not mix with oxidizers (e.g., Nitric acid waste) as the

      
      -keto functionality is oxidizable.
      
Emergency Procedures
IncidentImmediate Action
Skin Contact (Solid) Brush off excess.[1][2] Wash with soap and water for 15 min.
Skin Contact (Solution) IMMEDIATE ACTION: Remove gloves/clothing. Wash with soap and water for 20 min. Do not use ethanol for skin cleanup (enhances absorption).
Eye Contact Flush with eyewash station for 15 minutes. Hold eyelids open. Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • Sigma-Aldrich. (2024).[3][4][5] Safety Data Sheet: General Beta-Keto Esters. Sigmaaldrich.com. ]">https://www.sigmaaldrich.com

Sources

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